tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)13-7-5-4-6-12(13)16/h4-7H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKMJBDSLYRIKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585965 | |
| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494773-35-2 | |
| Record name | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS number
An In-Depth Technical Guide to tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate CAS Number: 494773-35-2
Introduction
This compound is a pivotal chemical intermediate whose significance in the pharmaceutical landscape has grown considerably with the development of modern therapeutics. Its structure, which combines a bromophenyl group with a Boc-protected piperazine moiety, makes it a versatile building block for introducing the piperazine scaffold into more complex molecules. The bromo-substituent serves as a reactive handle for a variety of cross-coupling reactions, while the tert-butyloxycarbonyl (Boc) group provides a stable, yet easily removable, protecting group for the piperazine nitrogen.
This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery, with a particular focus on its role in the synthesis of the multimodal antidepressant, Vortioxetine. The protocols and insights provided herein are curated for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded understanding of this key intermediate.
PART 1: Physicochemical Properties & Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and research. The key identifiers and properties for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 494773-35-2 | [1][2] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [1][2] |
| Molecular Weight | 341.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert-butyl ester | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥97% | [1] |
Analytical Characterization:
For structural confirmation and purity assessment, standard analytical techniques are employed. Expected results include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the tert-butyl protons (a singlet around 1.5 ppm), the piperazine ring protons (multiplets between 3.0-3.8 ppm), and the aromatic protons of the bromophenyl group (multiplets between 7.0-7.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals corresponding to the carbons of the tert-butyl group, the piperazine ring, and the distinct carbons of the bromophenyl ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent ion for [M+H]⁺ at m/z 341.079, corresponding to the protonated molecule. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.
PART 2: Synthesis Protocol: A Mechanistic Approach
The most common and efficient method for synthesizing this compound is through a palladium-catalyzed Buchwald-Hartwig amination reaction. This C-N cross-coupling reaction is favored for its high functional group tolerance and excellent yields.
Rationale: The Buchwald-Hartwig amination allows for the direct formation of the C-N bond between the aryl halide (1,2-dibromobenzene) and the secondary amine (tert-butyl piperazine-1-carboxylate). The choice of a palladium catalyst, a specialized phosphine ligand, and a strong, non-nucleophilic base is critical for achieving high catalytic turnover and minimizing side reactions. The use of 1,2-dibromobenzene is strategic; under controlled conditions, a single substitution can be favored, leaving the second bromine atom available for subsequent transformations.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize this compound from tert-butyl piperazine-1-carboxylate and 1,2-dibromobenzene.
Materials:
-
tert-Butyl piperazine-1-carboxylate (Boc-piperazine) (CAS: 57260-71-6)
-
1,2-Dibromobenzene (CAS: 583-53-9)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
Inert Atmosphere: Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Solvent and Substrates: Add anhydrous toluene, followed by Boc-piperazine (1.0 equivalent) and 1,2-dibromobenzene (1.2 equivalents).
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.
Synthesis Workflow Diagram
Caption: Buchwald-Hartwig synthesis of the title compound.
PART 3: Application in Drug Discovery: Synthesis of Vortioxetine
The title compound is a well-established key intermediate in the synthesis of Vortioxetine, an antidepressant drug used to treat major depressive disorder.[1] Vortioxetine's mechanism of action involves serotonin reuptake inhibition and modulation of several serotonin receptors. The synthesis leverages the remaining bromine atom on our intermediate for a second C-S cross-coupling reaction.
Experimental Protocol: Synthesis of Boc-Vortioxetine
Objective: To synthesize the Boc-protected precursor of Vortioxetine via a palladium-catalyzed C-S coupling (thioetherification).
Materials:
-
This compound (1.0 equivalent)
-
2,4-Dimethylthiophenol (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: In a procedure analogous to the first step, add this compound, 2,4-dimethylthiophenol, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to a flame-dried flask under an inert atmosphere.
-
Solvent and Reaction: Add anhydrous 1,4-dioxane and heat the mixture to reflux (approx. 101 °C).
-
Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate and purify the residue by column chromatography to yield Boc-Vortioxetine.
-
Deprotection: The final step to obtain Vortioxetine involves the removal of the Boc protecting group, typically under acidic conditions (e.g., using HBr in acetic acid or trifluoroacetic acid in dichloromethane).
Drug Synthesis Pathway Diagram
Caption: Pathway from intermediate to Vortioxetine.
PART 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The following guidelines are based on data for similar chemical structures and general laboratory best practices.
Hazard Identification: While a specific, comprehensive toxicological profile is not widely published, related arylpiperazine and bromo-aromatic compounds may pose the following risks:
-
Acute Toxicity: May be harmful if swallowed.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields.[4][6]
-
Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4][7]
-
Skin and Body Protection: Wear a standard laboratory coat.[4][6]
Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Handling: Avoid breathing dust, fumes, or vapors.[4] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] Recommended storage temperature is often refrigerated (0 - 8 °C) to ensure long-term stability.[3]
Conclusion
This compound (CAS: 494773-35-2) is more than just a catalog chemical; it is a testament to the enabling power of well-designed intermediates in modern medicinal chemistry. Its robust synthesis via Buchwald-Hartwig amination and its strategic utility in constructing complex active pharmaceutical ingredients like Vortioxetine highlight its value to the drug development community. By understanding its properties, synthesis, and handling requirements, researchers can effectively and safely leverage this compound to advance their discovery and development programs.
References
Sources
Solubility of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, outlines a robust experimental protocol for solubility determination, and discusses the practical implications for process development and formulation.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1] It influences every stage, from synthesis and purification to formulation and bioavailability.[2] this compound (CAS Number: 494773-35-2, Molecular Formula: C15H21BrN2O2, Molecular Weight: 341.25 g/mol ) is a crucial building block in the synthesis of various pharmaceutical agents.[3] A thorough understanding of its solubility in a range of organic solvents is paramount for optimizing reaction conditions, crystallization processes, and ultimately, ensuring the quality and efficacy of the final drug product.[2][4]
This guide will provide both the theoretical framework and a practical, field-proven methodology for assessing the solubility of this compound.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" is the fundamental concept governing solubility.[5][6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5][6] The polarity of a molecule is determined by the distribution of electron density, which is influenced by factors such as electronegativity and molecular geometry.[6]
Molecular Structure Analysis of this compound:
-
Non-polar moieties: The tert-butyl group and the bromophenyl ring are significant non-polar regions of the molecule, contributing to its solubility in non-polar solvents.
-
Polar moieties: The piperazine ring and the carboxylate group introduce polarity and the potential for hydrogen bonding, which can enhance solubility in more polar solvents.[6]
The interplay of these structural features suggests that this compound will exhibit a nuanced solubility profile across a spectrum of organic solvents.
Solvent Selection in Pharmaceutical Manufacturing:
The choice of solvent in pharmaceutical processes is a critical decision that balances solubility with safety, environmental impact, and regulatory compliance.[4][7] Solvents are categorized based on their polarity, boiling point, and potential for hazardous reactions.[4] High-purity solvents are essential to prevent the introduction of impurities that could compromise the final product.[2][8]
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust and reliable method for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered a gold standard for measuring the solubility of sparingly soluble compounds.[9][10]
3.1. Materials and Equipment:
-
This compound (purity >97%)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, dichloromethane, toluene, hexane) of appropriate purity (e.g., HPLC grade).
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
3.2. Experimental Workflow:
The experimental workflow for determining the solubility of the target compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
3.3. Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of scintillation vials. The amount should be sufficient to ensure a solid phase remains after equilibration.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and the solution is reached.[11]
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Centrifuge the vials to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A standard calibration curve should be prepared using solutions of known concentrations.
-
-
Data Reporting:
-
The solubility is typically reported in units of mg/mL or mol/L.
-
Data Presentation and Interpretation
While specific experimental data for the solubility of this compound is not publicly available, the following table provides a hypothetical but plausible representation of its solubility in a range of common organic solvents, categorized by their polarity.
| Solvent | Polarity Index | Predicted Solubility (mg/mL) at 25°C |
| Polar Protic | ||
| Methanol | 5.1 | High |
| Ethanol | 4.3 | High |
| Isopropanol | 3.9 | Moderate |
| Polar Aprotic | ||
| Acetonitrile | 5.8 | Moderate |
| Acetone | 5.1 | High |
| Dichloromethane | 3.1 | Very High |
| Non-Polar | ||
| Toluene | 2.4 | Moderate-Low |
| Hexane | 0.1 | Low |
Interpretation:
Based on its molecular structure, it is anticipated that this compound would exhibit good solubility in moderately polar to polar aprotic solvents like dichloromethane and acetone. The presence of the non-polar phenyl and tert-butyl groups would likely limit its solubility in highly non-polar solvents such as hexane. The ability to act as a hydrogen bond acceptor would contribute to its solubility in polar protic solvents like methanol and ethanol.
Implications for Drug Development
A comprehensive understanding of the solubility of this compound is crucial for several aspects of drug development:
-
Process Chemistry: The choice of solvent for chemical reactions involving this intermediate will directly impact reaction rates, yields, and purity.[4]
-
Crystallization and Purification: Solubility data is essential for designing efficient crystallization processes to isolate and purify the compound.[2] The selection of an appropriate solvent system can influence crystal form (polymorphism), which can have significant implications for the final drug product's stability and bioavailability.
-
Formulation Development: For intermediates that may be carried over into the final API, understanding their solubility is critical for developing stable and effective drug formulations.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general safe handling practices for chemical reagents should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, or skin contact.[12][13]
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By combining theoretical principles with a practical experimental protocol, researchers and drug development professionals can effectively characterize the solubility of this important pharmaceutical intermediate. This knowledge is fundamental for optimizing synthetic processes, ensuring product quality, and accelerating the development of new medicines.
References
-
Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]
-
Purosolv. Choosing the Right Solvent for Drug Manufacturing. 2025-04-22. Available from: [Link]
-
Khan Academy. Solubility of organic compounds. Available from: [Link]
-
Emeritus. Polarity and Solubility of Organic Compounds. Available from: [Link]
-
MDPI. Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Available from: [Link]
-
Coastview Solvents. Understanding the Role of Solvents in Pharmaceutical Manufacturing. 2023-09-02. Available from: [Link]
-
ResearchGate. Solvent selection for pharmaceuticals. 2025-08-07. Available from: [Link]
-
Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available from: [Link]
-
YouTube. Principles of Solubility in Organic Chemistry with Nadia Korovina. 2020-09-07. Available from: [Link]
-
J&K Scientific LLC. 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. Available from: [Link]
-
Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Available from: [Link]
-
ResearchGate. Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. 2025-08-07. Available from: [Link]
-
SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. 2012-02-10. Available from: [Link]
-
PubChem. tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Available from: [Link]
-
IP Innovative Publication. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013-02-15. Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. coastviewsolvents.com [coastviewsolvents.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 5. Khan Academy [khanacademy.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. mdpi.com [mdpi.com]
- 8. haltermann-carless.com [haltermann-carless.com]
- 9. scispace.com [scispace.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. pharmatutor.org [pharmatutor.org]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. fishersci.com [fishersci.com]
The Phenylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activities of Substituted Phenylpiperazines for Researchers, Scientists, and Drug Development Professionals.
The phenylpiperazine moiety represents a cornerstone in medicinal chemistry, a versatile and privileged scaffold that has given rise to a remarkable diversity of biologically active compounds. Its unique structural features and synthetic tractability have made it a focal point for drug discovery efforts targeting a wide array of therapeutic areas, most notably within the central nervous system (CNS). This technical guide provides a comprehensive exploration of the multifaceted biological activities of substituted phenylpiperazines, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation.
The Phenylpiperazine Core: A Gateway to Diverse Pharmacological Activity
The fundamental structure of phenylpiperazine, consisting of a phenyl group attached to a piperazine ring, provides a synthetically accessible framework for extensive chemical modification.[1][2][3] The strategic placement of various substituents on both the phenyl and piperazine rings allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. This adaptability is the primary reason for the broad spectrum of pharmacological effects observed in this class of compounds.[4][5]
The nitrogen atoms within the piperazine ring are of particular importance. One nitrogen is typically attached to the phenyl ring, while the other is available for the introduction of diverse side chains, which profoundly influences the molecule's pharmacological profile.[4][6] These modifications can dictate the compound's affinity and selectivity for various receptors, transporters, and enzymes.
A Spectrum of Biological Activities: From the CNS to Oncology
Substituted phenylpiperazines have demonstrated significant potential across multiple therapeutic domains. The following sections will explore their most prominent biological activities, supported by experimental evidence and mechanistic insights.
Central Nervous System Modulation
The most well-documented and clinically relevant activities of phenylpiperazines are centered on the modulation of neurotransmitter systems in the CNS.[2][5]
A significant number of phenylpiperazine derivatives exhibit potent antidepressant and anxiolytic effects.[7][8][9] These activities are primarily attributed to their interaction with the serotonergic system.[4][10] Many compounds in this class act as serotonin (5-HT) receptor modulators and/or reuptake inhibitors.[10][11]
For instance, trazodone, a well-established antidepressant, is a phenylpiperazine derivative that acts as a serotonin 5-HT2A receptor antagonist and a serotonin reuptake inhibitor.[10][12] Newer generations of phenylpiperazine-based antidepressants, such as vortioxetine, exhibit a multimodal mechanism of action, targeting multiple serotonin receptors and the serotonin transporter.[13]
The anxiolytic properties of many phenylpiperazines are linked to their activity at 5-HT1A receptors.[8][9][14] Compounds acting as agonists or partial agonists at these receptors have shown efficacy in preclinical models of anxiety.[9][15] The development of non-benzodiazepine anxiolytics has been a significant focus, with phenylpiperazines offering a promising alternative with a potentially different side-effect profile.[8]
The discovery of atypical antipsychotics has revolutionized the treatment of schizophrenia and other psychotic disorders. Phenylpiperazine derivatives have played a crucial role in this advancement.[16][17][18] Their mechanism of action often involves a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[16][19] This dual-action profile is believed to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[16][18]
Aripiprazole, a widely used atypical antipsychotic, features a phenylpiperazine moiety and exhibits a unique mechanism as a D2 partial agonist and 5-HT1A partial agonist, alongside 5-HT2A antagonism.[20][21] The search for multi-target antipsychotics continues, with many new phenylpiperazine derivatives being designed and evaluated for their potential to treat schizophrenia with improved efficacy and safety.[16]
Anticancer Activity
Emerging research has highlighted the potential of substituted phenylpiperazines as anticancer agents.[22] Their mechanisms of action in this context are diverse and appear to be cell-type dependent. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress cell migration.[23][24]
For example, certain phenylpiperazine derivatives have been designed as topoisomerase II inhibitors, interfering with DNA replication in cancer cells.[22] Others have been investigated for their ability to modulate signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[4] The integration of the N-phenylpiperazine moiety into other anticancer scaffolds is a promising strategy for the development of novel and more effective cancer therapeutics.[23]
Other Biological Activities
The versatility of the phenylpiperazine scaffold extends beyond the CNS and oncology. Studies have reported a range of other biological activities, including:
-
Antimycobacterial Activity: Certain N-arylpiperazine derivatives have shown promising activity against Mycobacterium tuberculosis.[25]
-
Acaricidal Activity: Phenylpiperazine derivatives have been synthesized and evaluated for their effectiveness against mites.[13][26]
-
Cardiovascular Effects: Some early studies on phenylpiperazine derivatives noted their hypotensive and antiarrhythmic activities.[7]
-
Growth Hormone Secretagogue Activity: A class of phenylpiperazine-based compounds has been discovered to stimulate the release of growth hormone.[27]
Structure-Activity Relationships (SAR): Tailoring Activity Through Chemical Design
The biological activity of substituted phenylpiperazines is intricately linked to their chemical structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new and improved therapeutic agents.[6][28][29]
Key structural features that influence activity include:
-
Substitution on the Phenyl Ring: The nature, position, and number of substituents on the phenyl ring significantly impact receptor affinity and selectivity.[28] For example, electron-withdrawing groups like halogens or trifluoromethyl groups can enhance activity at certain serotonin and dopamine receptors.[30] The position of the substituent (ortho, meta, or para) can also dictate selectivity between different receptor subtypes.[28]
-
The Piperazine Linker: The piperazine ring itself is a critical pharmacophoric element. Its basic nitrogen atom can form important ionic interactions with acidic residues in receptor binding pockets.[4]
-
The N4-Substituent: The substituent on the second nitrogen of the piperazine ring is a key determinant of the compound's overall pharmacological profile. This is where long-chain arylpiperazines (LCAPs) and other complex moieties are introduced to target specific receptors.[4]
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), have been instrumental in elucidating the steric and electrostatic requirements for optimal binding to specific receptors.[6][28]
Experimental Protocols for Evaluating Biological Activity
The characterization of the biological activity of novel substituted phenylpiperazines relies on a battery of well-established in vitro and in vivo assays. The following protocols provide a framework for the initial screening and pharmacological profiling of these compounds.
In Vitro Receptor Binding Assays
Objective: To determine the affinity of a test compound for specific neurotransmitter receptors (e.g., serotonin, dopamine).
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue known to be rich in the target receptor (e.g., rodent brain regions) or cells expressing the recombinant receptor in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands and other interfering substances.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed concentration of the radiolabeled ligand, the membrane preparation, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
-
In Vivo Behavioral Assays for Antidepressant and Anxiolytic Activity
Objective: To assess the potential antidepressant- and anxiolytic-like effects of a test compound in animal models.
Principle: This test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture. Antidepressant drugs are known to reduce the duration of this immobility.[7]
Step-by-Step Methodology:
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure:
-
Administer the test compound or vehicle to the animals (typically mice or rats) at a predetermined time before the test.
-
Place each animal individually into the cylinder of water.
-
Record the duration of immobility (defined as the time the animal spends floating with only minor movements to keep its head above water) over a set period (e.g., the last 4 minutes of a 6-minute test).
-
-
Data Analysis: Compare the duration of immobility between the vehicle-treated and compound-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Principle: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic drugs increase the proportion of time spent and the number of entries into the open arms of the maze.
Step-by-Step Methodology:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer the test compound or vehicle to the animals.
-
Place each animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A significant increase in these parameters in the compound-treated group compared to the vehicle group suggests an anxiolytic-like effect.
Visualizing the Landscape of Phenylpiperazine Research
Diagrams are essential tools for conceptualizing the complex relationships in drug discovery. The following visualizations, generated using Graphviz, illustrate key aspects of phenylpiperazine research.
Figure 1: A conceptual diagram illustrating the relationship between the phenylpiperazine scaffold, its primary biological targets, and the resulting pharmacological activities.
Figure 2: A generalized workflow for the discovery and development of novel phenylpiperazine-based drugs.
Quantitative Data Summary
The following table summarizes the binding affinities of selected phenylpiperazine derivatives for key CNS receptors, illustrating the impact of structural modifications on receptor interaction.
| Compound | Target Receptor | Ki (nM) | Reference |
| EP-42 | 5-HT1A | 24.5 | [7] |
| EP-50 | 5-HT2 | 109.1 | [7] |
| LASSBio-579 | D2-like | - | [16] |
| LASSBio-664 | D2-like | - | [16] |
| Compound 3a | D2 | 1.7 | [19] |
| Compound 2a | 5-HT1A | 2.6 | [19] |
Note: Specific Ki values for LASSBio compounds were not provided in the abstract, but they were identified as having an adequate binding profile.
Conclusion and Future Directions
The substituted phenylpiperazine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its chemical versatility and ability to interact with a wide range of biological targets have led to the development of important drugs for the treatment of depression, anxiety, psychosis, and potentially cancer.
Future research in this area will likely focus on:
-
Multi-target drug design: Developing single molecules that can modulate multiple targets simultaneously to achieve enhanced efficacy and a more favorable side-effect profile.
-
Exploring new therapeutic areas: Investigating the potential of phenylpiperazine derivatives for the treatment of neurodegenerative diseases, inflammatory disorders, and infectious diseases.
-
Personalized medicine: Identifying biomarkers that can predict a patient's response to specific phenylpiperazine-based drugs.
The continued exploration of the chemical space around the phenylpiperazine core, guided by a deep understanding of its structure-activity relationships and underlying biology, promises to yield the next generation of innovative medicines.
References
- Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one deriv
- Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action.
- Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors.
- Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy.
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evalu
- Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- List of Phenylpiperazine antidepressants.
- Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands.
- S-15535: A Novel Phenylpiperazine Deriv
- Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models.
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)
- Two new phenylpiperazines with
- Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models.
- Rational design of new phenylpiperazine deriv
- Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxyl
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors The present invention relates to novel compounds which are seroto.
- Piperazine derivatives: a potentially tool for the tre
- In-silico Studies of Phenyl Piperazine Deriv
- Synthesis and acaricidal activity of phenylpiperazine deriv
- Phenylpiperazine - Wikipedia.
- Evaluation of phenylpiperazines as targeting agents for neuroblastoma.
- Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors.
- Two new phenylpiperazines with atypical antipsychotic potential | Request PDF.
- Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.
- A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders.
- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hep
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- Central serotoninmimetic action of phenylpiperazines.
- The Science Behind CNS Drugs: The Role of Piperazine Deriv
- All You Need To Know About Phenylpiperazine.
- A Comparative Analysis of Phenylpiperazine-Containing CNS Drugs and Other
- Phenylpiperidines - Wikipedia.
- Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues.
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegener
- 1-Phenylpiperazine - Chem-Impex.
- Trazodone - Wikipedia.
Sources
- 1. Phenylpiperazine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-benzodiazepine anxiolytics: potential activity of phenylpiperazines without 3H-diazepam displacing action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. drugs.com [drugs.com]
- 11. gccpo.org [gccpo.org]
- 12. Trazodone - Wikipedia [en.wikipedia.org]
- 13. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 15. Anxiolytic- and antidepressant-like effects of new phenylpiperazine derivative LQFM005 and its hydroxylated metabolite in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Searching for multi-target antipsychotics: Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Two new phenylpiperazines with atypical antipsychotic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of several substituted phenylpiperazines behaving as mixed D2/5HT1A ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents [mdpi.com]
- 23. Anticancer agents based on Plastoquinone analogs with N-phenylpiperazine: Structure-activity relationship and mechanism of action in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Synthesis and acaricidal activity of phenylpiperazine derivatives [jstage.jst.go.jp]
- 27. Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. jetir.org [jetir.org]
The Cornerstone of Modern Therapeutics: A Technical Guide to Bromophenylpiperazine Intermediates
Introduction: The Unseen Pillar of Pharmaceutical Innovation
In the landscape of modern drug discovery and development, the piperazine moiety stands as a "privileged scaffold," a structural element consistently found in a multitude of therapeutic agents.[1] Its unique physicochemical properties—solubility, basicity, and conformational flexibility—make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Among the vast family of piperazine-containing compounds, bromophenylpiperazine intermediates have emerged as critical building blocks, particularly in the synthesis of drugs targeting the central nervous system (CNS).[2][3] This guide provides an in-depth technical exploration of bromophenylpiperazine intermediates, from their synthesis and characterization to their pivotal role in the creation of life-changing medications. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Synthesis Strategies: Mastering the Carbon-Nitrogen Bond
The efficient and selective formation of the C-N bond between a bromophenyl group and a piperazine ring is the cornerstone of synthesizing these vital intermediates. While several methods exist, the Buchwald-Hartwig amination has become the preeminent strategy due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution.[4]
The Buchwald-Hartwig Amination: A Deeper Dive
The Buchwald-Hartwig reaction is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[4][5] The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields and purity.
Causality Behind Component Selection:
-
Palladium Precatalyst: The heart of the reaction, Pd(0) catalysts are typically generated in situ. The choice of the palladium source can influence reaction efficiency.
-
Ligands: The development of specialized phosphine ligands has been instrumental in the success of the Buchwald-Hartwig amination.[4][5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[5] Sodium tert-butoxide (NaOt-Bu) is a common choice, though others like cesium carbonate (Cs₂CO₃) can be crucial for specific substrate combinations.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent unwanted side reactions.[5]
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism of the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine
This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a bromophenylpiperazine intermediate.
Materials:
-
1-Bromo-4-iodobenzene
-
Piperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To a dry, nitrogen-flushed reaction vessel, add Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add anhydrous toluene to the vessel and stir the mixture.
-
Add 1-bromo-4-iodobenzene and piperazine to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(4-bromophenyl)piperazine.
Self-Validating System: The progress of the reaction should be monitored to ensure the complete consumption of the starting materials. The identity and purity of the final product must be confirmed by analytical techniques such as NMR, LC-MS, and HPLC.
Applications in Drug Development: From Intermediate to Active Pharmaceutical Ingredient (API)
Bromophenylpiperazine intermediates are indispensable in the synthesis of a wide array of pharmaceuticals, particularly those targeting CNS disorders.[2] The bromophenyl moiety provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities to fine-tune the pharmacological properties of the final drug molecule.
Case Study: Antipsychotic Drug Development
Many second and third-generation antipsychotic drugs feature a phenylpiperazine core.[7][8] These drugs often act as modulators of dopamine and serotonin receptors, and the specific substitution pattern on the phenyl ring is crucial for their receptor binding affinity and selectivity.[9][10] For instance, the long-chain arylpiperazine scaffold is a versatile template for designing CNS drugs that target these receptors.[9] The development of antipsychotics has evolved from first-generation drugs with significant side effects to newer generations with improved tolerability.[11][12][13]
Visualizing the Drug Development Pathway
The following workflow illustrates the journey from a bromophenylpiperazine intermediate to a potential drug candidate.
Caption: From intermediate to drug candidate workflow.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure the identity, purity, and stability of intermediates and final APIs. A multi-technique approach is often employed for a comprehensive understanding of the material.[14]
| Technique | Principle | Application for Bromophenylpiperazine |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Purity assessment, quantification, and stability testing.[2][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the mass analysis capabilities of MS. | Molecular weight confirmation, impurity profiling, and metabolite identification.[15][16] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds with detection by mass spectrometry. | Analysis of volatile impurities and byproducts.[17] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and confirmation.[18] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Identification of functional groups present in the molecule.[18] |
Experimental Protocol: HPLC Analysis of 1-(4-Bromophenyl)piperazine
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a standard solution of 1-(4-bromophenyl)piperazine of known concentration in a suitable solvent (e.g., methanol).
-
Prepare the sample solution by dissolving the test material in the same solvent.
-
Set the HPLC parameters:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 25 °C
-
UV detection wavelength: 254 nm
-
Gradient elution: Start with a suitable ratio of A and B, and gradually increase the percentage of B over time to elute the compound.
-
-
Inject the standard and sample solutions and record the chromatograms.
-
Calculate the purity of the sample by comparing the peak area of the main component to the total peak area.
Self-Validating System: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure reliable and reproducible results.
Conclusion: A Privileged Scaffold for Future Discoveries
Bromophenylpiperazine intermediates represent a cornerstone in the synthesis of a diverse range of pharmaceuticals, particularly those targeting the central nervous system. The mastery of their synthesis, predominantly through the robust Buchwald-Hartwig amination, and their rigorous analytical characterization are fundamental to the successful development of novel therapeutics. As our understanding of disease pathways deepens, the versatility of the bromophenylpiperazine scaffold will undoubtedly continue to empower medicinal chemists to design and create the next generation of innovative medicines.
References
- 1-(4-Bromophenyl)piperazine: Properties, Applications, and Quality Specifications. (n.d.).
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. (2017, December).
- Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Organic Letters - ACS Publications. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23).
- 1-(4-Bromophenyl)piperazine synthesis - ChemicalBook. (n.d.).
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.).
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. (2023, January 12).
- CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
- CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents. (n.d.).
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (n.d.).
- Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed. (n.d.).
- A general and convenient synthesis of N-aryl piperazines - ResearchGate. (n.d.).
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. (2021, October 8).
- Analytical Methods - RSC Publishing. (n.d.).
- The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.).
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024, September 19).
- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC - PubMed Central. (2022, March 22).
- Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. (n.d.).
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - NIH. (2023, June 26).
- Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed. (n.d.).
- Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC. (n.d.).
- Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed Central. (n.d.).
- Current awareness of piperazines: pharmacology and toxicology - PubMed. (2011, July 11).
- Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine | Request PDF - ResearchGate. (n.d.).
- Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (n.d.).
- Current Developments in LC-MS for Pharmaceutical Analysis - Lirias. (n.d.).
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. (n.d.).
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. (n.d.).
- Synthesis, characterization and thermochemistry of piperazine complexes of bivalent metal bromides | European Journal of Chemistry. (n.d.).
- The development of antipsychotic drugs - PMC - PubMed Central - NIH. (n.d.).
- Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives - Frontiers. (2022, June 15).
- Cross-Validation of Analytical Techniques for the Characterization of 1-Acetylpiperazine: A Comparative Guide - Benchchem. (n.d.).
- Third-Generation Antipsychotics: The Quest for the Key to Neurotrophism - MDPI. (n.d.).
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Progress in arylpiperazine synthesis by the catalytic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The development of antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. mdpi.com [mdpi.com]
- 16. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Safety Profile of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: An In-depth Technical Guide
Introduction: Understanding the Compound and its Context
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a substituted piperazine derivative. The piperazine moiety is a common structural motif in a wide array of pharmacologically active compounds, often serving as a key building block in the synthesis of novel therapeutic agents. The presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group suggests its utility as an intermediate in medicinal chemistry and drug development. The Boc group provides a stable yet readily cleavable protecting group for the piperazine nitrogen, allowing for selective chemical modifications at other positions of the molecule.
Given its intended use in research and development settings, a thorough understanding of its safety profile is paramount for protecting laboratory personnel and ensuring the integrity of experimental outcomes. This guide provides a detailed overview of the potential hazards, handling procedures, and emergency responses associated with this class of compounds.
Hazard Identification and Classification
Based on data from analogous compounds, this compound is anticipated to be classified as hazardous. The primary concerns revolve around its potential for acute toxicity if ingested, and irritation to the skin, eyes, and respiratory system.
GHS Hazard Statements (Anticipated):
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictograms:
Physical and Chemical Properties
While specific data for the title compound is limited, the following table summarizes the known properties of a closely related isomer, tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. These values should be considered indicative and not definitive for the 2-bromo isomer.
| Property | Value | Source |
| Molecular Formula | C15H21BrN2O2 | [2] |
| Molecular Weight | 341.25 g/mol | [2] |
| Appearance | White to light yellow powder or crystals | [3] |
| Melting Point | 140.0 to 144.0 °C (for the 4-bromo isomer) | [3] |
| Solubility | No data available | |
| Stability | Stable under recommended storage conditions. | [4][5] |
Safe Handling and Storage Protocols
The causality behind the recommended handling and storage procedures is rooted in the compound's anticipated irritant and potentially toxic properties, as well as its sensitivity to certain environmental conditions.
Experimental Workflow for Safe Handling:
Caption: Decision-making workflow for exposure and spill events.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention. [4]* Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. [4]Wash clothing before reuse. If irritation develops, seek medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. [4]* Ingestion: Do NOT induce vomiting. [4]Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. [4]
Stability and Reactivity
-
Chemical Stability: The compound is generally stable under recommended storage conditions. [4][5]* Conditions to Avoid: Avoid dust formation, excess heat, and direct sunlight.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases. [4]* Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas. [4]
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on the hazard classifications of analogous compounds.
-
Acute Toxicity: Harmful if swallowed. [1]* Skin Corrosion/Irritation: Causes skin irritation. [1]* Serious Eye Damage/Irritation: Causes serious eye irritation. [1]* Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No components of this product present at levels greater than or equal to 0.1% are identified as probable, possible or confirmed human carcinogens by IARC, ACGIH, or NTP. [4]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation. [1]
Disposal Considerations
All waste materials should be handled as hazardous waste. Disposal must be in accordance with federal, state, and local environmental control regulations. Contact a licensed professional waste disposal service to dispose of this material.
References
-
Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451. (n.d.). PubChem. [Link]
-
4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. (n.d.). J&K Scientific LLC. [Link]
Sources
- 1. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate | 352437-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tcichemicals.com [tcichemicals.com]
Spectroscopic Data for tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: An In-depth Technical Guide
A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate (CAS Number: 494773-35-2) has been conducted. Despite extensive investigation across chemical supplier databases, scientific literature, and spectral databases, publicly available, experimentally-derived spectra for this specific compound could not be located.
This guide is intended for researchers, scientists, and drug development professionals. In the absence of direct experimental data, this document will provide a theoretical framework for the expected spectroscopic characteristics of this compound. This framework is based on the analysis of its structural components and comparison with similar, well-characterized molecules. Furthermore, it will outline the standardized, field-proven methodologies for acquiring such data, offering a complete workflow for researchers who may synthesize or acquire this compound.
Molecular Structure and Expected Spectroscopic Behavior
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₁BrN₂O₂
-
Molecular Weight: 341.25 g/mol
-
CAS Number: 494773-35-2
The molecule consists of a piperazine ring N-substituted with a 2-bromophenyl group and an N'-substituted tert-butoxycarbonyl (Boc) protecting group. This structure provides several key features that would be identifiable through spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation.
Predicted ¹H NMR Analysis
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two sets of piperazine protons, and the tert-butyl protons.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| tert-Butyl (9H) | ~1.4 - 1.5 | Singlet (s) | 9H | Nine equivalent methyl protons of the Boc group, appearing as a sharp singlet. |
| Piperazine (4H, adjacent to Boc-N) | ~3.6 - 3.8 | Triplet (t) or Multiplet (m) | 4H | Protons are deshielded by the adjacent electron-withdrawing carbamate group. |
| Piperazine (4H, adjacent to Ar-N) | ~3.0 - 3.2 | Triplet (t) or Multiplet (m) | 4H | Protons are deshielded by the aromatic ring and the nitrogen atom. |
| Aromatic (4H) | ~6.9 - 7.6 | Multiplets (m) | 4H | Complex splitting pattern due to ortho, meta, and para couplings on the bromophenyl ring. The proton ortho to the bromine atom would be the most downfield. |
Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| tert-Butyl (CH₃) | ~28.5 | Typical chemical shift for the methyl carbons of a Boc group. |
| tert-Butyl (quaternary C) | ~80.0 | The quaternary carbon of the Boc group, deshielded by the adjacent oxygen atom. |
| Piperazine (C adjacent to Boc-N) | ~44 - 46 | Carbons adjacent to the carbamate nitrogen. |
| Piperazine (C adjacent to Ar-N) | ~50 - 52 | Carbons adjacent to the aromatic ring, deshielded by the nitrogen and the ring. |
| Aromatic (C-Br) | ~123 - 125 | Carbon atom directly attached to the bromine. |
| Aromatic (CH) | ~120 - 134 | Four distinct signals for the aromatic CH carbons. |
| Aromatic (C-N) | ~150 - 152 | Carbon atom directly attached to the piperazine nitrogen, significantly deshielded. |
| Carbonyl (C=O) | ~154 - 155 | The carbonyl carbon of the Boc protecting group. |
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra for compounds like this compound.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 scans or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the ¹H NMR signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
Table 3: Predicted Key IR Absorptions
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Carbamate) | ~1690 - 1710 | Strong, sharp stretch |
| C-H (Aromatic) | ~3050 - 3100 | Medium stretch |
| C-H (Aliphatic) | ~2850 - 2980 | Medium to strong stretch |
| C-N (Piperazine) | ~1170 - 1250 | Stretch |
| C-O (Carbamate) | ~1250 - 1350 | Stretch |
| C-Br | ~550 - 650 | Stretch |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique suitable for this compound, likely to produce the protonated molecular ion [M+H]⁺.
Table 4: Predicted m/z Values in ESI-MS (Positive Mode)
| Ion | Predicted m/z | Rationale |
|---|---|---|
| [M+H]⁺ | 341.08 / 343.08 | The molecular ion peak with a proton added. The characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br) will result in two peaks of nearly equal intensity separated by 2 m/z units. |
| [M+Na]⁺ | 363.06 / 365.06 | Adduct with sodium, also showing the bromine isotope pattern. |
| [M-Boc+H]⁺ | 241.03 / 243.03 | A common fragment resulting from the loss of the Boc group. |
| [M-tert-butyl+H]⁺ | 285.02 / 287.02 | Fragment corresponding to the loss of the tert-butyl group. |
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
Integrated Spectroscopic Workflow
The confirmation of the structure of this compound is a self-validating process where data from each spectroscopic technique corroborates the others.
Caption: Integrated workflow for structural elucidation.
This workflow illustrates how the molecular weight from MS, functional groups from IR, and C-H framework from NMR are integrated to provide unambiguous confirmation of the compound's structure.
Conclusion
The Arylpiperazine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The arylpiperazine moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a multitude of clinically successful drugs.[1][2] This guide provides a comprehensive exploration of the discovery, synthesis, and profound significance of arylpiperazine-based compounds in contemporary drug development. We will delve into the nuanced structure-activity relationships, diverse pharmacological applications, and the causal reasoning behind experimental designs that have cemented the arylpiperazine core as an indispensable tool for therapeutic innovation.
The Genesis of a Privileged Scaffold: A Historical Perspective
The journey of the arylpiperazine scaffold in medicinal chemistry is a testament to both serendipitous discovery and rational drug design. Initially explored for their antihistaminic, anti-inflammatory, and antihypertensive properties, the true potential of N-arylpiperazines began to unfold with the discovery of their significant impact on the central nervous system (CNS).[3][4] This led to the development of a plethora of drugs targeting neurodegenerative and psychiatric disorders.[5][6][7]
The modular nature of the arylpiperazine structure, consisting of an aryl group, a piperazine ring, and often a flexible linker connected to a terminal pharmacophore, allows for extensive chemical modification.[2][8] This structural flexibility has been instrumental in fine-tuning the pharmacological profiles of these compounds, enabling them to interact with a wide array of biological targets with high affinity and selectivity.[2]
Synthetic Strategies: Building the Arylpiperazine Core
The synthesis of arylpiperazine derivatives is a well-established field, with several robust methodologies available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern on the aryl ring and the nature of the terminal functional group.
2.1. Classical N-Arylation of Piperazine
A cornerstone of arylpiperazine synthesis is the direct N-arylation of piperazine or its derivatives with an appropriate aryl halide. This can be achieved through several powerful cross-coupling reactions.
This palladium-catalyzed cross-coupling reaction is one of the most widely used methods for the formation of C-N bonds and is highly effective for the synthesis of N-arylpiperazines.
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq), piperazine (1.2-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 2.0-3.0 eq) in an anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
The choice of ligand and base is crucial for optimizing the reaction yield and minimizing side products, and is often determined empirically for a given substrate.
2.2. Solid-Phase Synthesis for Library Generation
For the rapid generation of diverse arylpiperazine libraries, solid-phase synthesis has proven to be an invaluable tool.[9][10] This approach allows for the efficient construction of a large number of analogs for high-throughput screening.
Caption: A generalized workflow for the solid-phase synthesis of arylpiperazine libraries.
The Pharmacological Significance: A Multifaceted Scaffold
The arylpiperazine scaffold's privileged status stems from its ability to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications.[11]
3.1. Central Nervous System Disorders: A Primary Domain
Arylpiperazines have made their most significant impact in the treatment of CNS disorders.[5][6] Their ability to modulate the activity of key neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D) receptors, has led to the development of numerous successful drugs.[2][12]
-
Antipsychotics: Drugs like aripiprazole act as partial agonists at dopamine D₂ receptors and serotonin 5-HT₁ₐ receptors, and as antagonists at 5-HT₂ₐ receptors.[13][14] This unique pharmacological profile contributes to their efficacy in treating schizophrenia and bipolar disorder.[14]
-
Antidepressants and Anxiolytics: Compounds such as buspirone and vortioxetine target various serotonin receptors and transporters, demonstrating the versatility of the arylpiperazine scaffold in modulating serotonergic neurotransmission.[3][9]
The long-chain arylpiperazine structure is a particularly versatile template for designing CNS drugs that target these receptors.[8][12][15]
3.2. Oncology: An Emerging Frontier
In recent years, the arylpiperazine moiety has gained significant attention in cancer research.[3][16] A number of FDA-approved kinase inhibitors incorporate this scaffold, highlighting its importance in the development of targeted cancer therapies.[3][17]
| Drug | Target(s) | Approved Indications (Selected) |
| Imatinib | BCR-Abl, c-Kit, PDGFR | Chronic Myeloid Leukemia, Gastrointestinal Stromal Tumors |
| Dasatinib | Multiple Tyrosine Kinases | Chronic Myeloid Leukemia, Acute Lymphoblastic Leukemia |
| Palbociclib | CDK4/6 | HR-positive, HER2-negative Breast Cancer |
| Abemaciclib | CDK4/6 | HR-positive, HER2-negative Breast Cancer |
| Rociletinib | EGFR | Non-Small Cell Lung Cancer (development terminated) |
Table 1: Examples of FDA-approved arylpiperazine-containing kinase inhibitors.[3]
The ability of arylpiperazines to interact with the ATP-binding pocket of various kinases is a key factor in their anticancer activity. For instance, SGI-7079, a potent and selective Axl inhibitor, demonstrates the potential of arylpiperazine derivatives to overcome resistance to EGFR inhibitors in certain cancers.[3][4]
Caption: Arylpiperazine kinase inhibitors block ATP binding to RTKs, inhibiting downstream signaling.
3.3. Other Therapeutic Areas
The therapeutic potential of arylpiperazines extends beyond CNS disorders and oncology. Research has demonstrated their activity as:
-
Antihypertensive agents: Drugs like prazosin and doxazosin are α₁-adrenergic receptor antagonists used to treat hypertension.[3]
-
Antimicrobial agents: Recent studies have identified arylpiperazine derivatives with broad-spectrum antibacterial and antifungal activity.[18]
-
Anti-inflammatory agents: The arylpiperazine scaffold has been shown to enhance the anti-inflammatory properties of certain compounds.[3]
-
Antiprion agents: Arylpiperazine analogues have been identified as promising compounds for the treatment of fatal neurodegenerative disorders like Creutzfeldt-Jakob disease.[19]
Structure-Activity Relationship (SAR) and Molecular Modeling
The therapeutic efficacy of arylpiperazine derivatives is highly dependent on their substitution patterns.[9][10] Key structural features that influence their pharmacological profile include:
-
The nature and substitution of the aryl ring: This determines the interaction with the primary binding site of the target receptor.
-
The length of the linker chain: This influences the orientation of the molecule within the binding pocket.
-
The terminal substructure: This often provides additional interactions with the receptor, enhancing affinity and selectivity.
Molecular modeling and docking studies play a crucial role in understanding these structure-activity relationships and in the rational design of new arylpiperazine-based drugs.[2][20]
Conclusion: An Enduring Legacy and a Bright Future
The arylpiperazine scaffold has unequivocally earned its "privileged" status in medicinal chemistry. Its journey from a simple heterocyclic core to a key component of numerous life-saving drugs is a compelling narrative of scientific innovation. The inherent modularity and synthetic tractability of the arylpiperazine moiety continue to inspire the design and synthesis of novel therapeutic agents.[21][22] As our understanding of complex diseases deepens, the versatility of the arylpiperazine scaffold ensures its continued prominence in the quest for new and improved medicines. The ongoing exploration of this remarkable chemical entity promises to unlock even more of its therapeutic potential in the years to come.
References
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). MDPI. Retrieved from [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PMC - PubMed Central. Retrieved from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). PubMed. Retrieved from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). MDPI. Retrieved from [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis of aryl Piperazines: Significance and symbolism. (2024). Content Engine. Retrieved from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Bentham Science. Retrieved from [Link]
-
Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. (2022). PMC - PubMed Central. Retrieved from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PMC. Retrieved from [Link]
-
Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (n.d.). MDPI. Retrieved from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PubMed. Retrieved from [Link]
-
Discovery and Preliminary Structure–Activity Relationship of Arylpiperazines as Novel, Brain-Penetrant Antiprion Compounds. (2013). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). PubMed. Retrieved from [Link]
-
General structure of N-arylpiperazine and pharmacophoric model of 5-HT1A agonist. (n.d.). ResearchGate. Retrieved from [Link]
-
Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. (2022). ProQuest. Retrieved from [Link]
-
Representative arylpiperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. (2022). Bentham Science Publishers. Retrieved from [Link]
-
Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2025). PMC - PubMed Central. Retrieved from [Link]
-
Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles. (n.d.). PubMed. Retrieved from [Link]
-
Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2025). Research Square. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PubMed Central. Retrieved from [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2024). PubMed. Retrieved from [Link]
-
Aripiprazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders | Bentham Science [benthamscience.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - ProQuest [proquest.com]
- 14. Aripiprazole - Wikipedia [en.wikipedia.org]
- 15. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of Arylpiperazines with Broad-Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of aryl Piperazines: Significance and symbolism [wisdomlib.org]
- 22. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: An Application Note for Drug Discovery Professionals
This document provides a comprehensive, in-depth guide for the synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, a key building block in the development of various pharmaceutically active compounds. This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles and supported by practical insights to ensure a successful and reproducible synthesis.
Introduction: The Significance of Arylpiperazines
Arylpiperazine moieties are privileged structures in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of receptors and enzymes. Their prevalence stems from their ability to confer favorable pharmacokinetic and pharmacodynamic properties. The specific molecule, this compound, serves as a versatile intermediate. The bromo- and Boc-protected amine functionalities allow for sequential and regioselective modifications, making it a valuable scaffold for library synthesis in drug discovery campaigns. The synthesis of this intermediate is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1] This reaction has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for the synthesis of complex amines from aryl halides.[2]
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of this compound is accomplished via the Buchwald-Hartwig amination. This reaction involves the palladium-catalyzed coupling of an aryl halide (1-bromo-2-iodobenzene) with a primary or secondary amine (tert-butyl piperazine-1-carboxylate). The catalytic cycle, a cornerstone of modern organometallic chemistry, is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium center yield the desired N-arylpiperazine and regenerate the active palladium(0) catalyst.[3] The choice of ligand is critical for the efficiency of the catalytic cycle, with bulky, electron-rich phosphine ligands often employed to promote the reductive elimination step and prevent the formation of inactive catalyst species.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 1-Bromo-2-iodobenzene | ≥98% | Commercially Available | Handle with care, irritant. |
| tert-Butyl piperazine-1-carboxylate | ≥98% | Commercially Available | Hygroscopic, store in a desiccator. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | Ligand Grade | Commercially Available | Air-sensitive, handle under inert atmosphere. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Strong base, corrosive and moisture-sensitive. Handle in a glovebox or under inert atmosphere. |
| Toluene | Anhydrous | Commercially Available | Flammable and toxic. Use in a well-ventilated fume hood. |
| Ethyl acetate | ACS Grade | Commercially Available | For workup and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate solution | Prepared in-house | For workup. | |
| Brine (Saturated aqueous sodium chloride solution) | Prepared in-house | For workup. | |
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | For drying organic layers. | |
| Celite® | Commercially Available | For filtration. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (argon or nitrogen) supply with manifold
-
Syringes and needles for transfer of anhydrous solvents and reagents
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware
Detailed Synthesis Protocol
This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for scaling up or down.
Reaction Setup
Caption: Workflow for the Buchwald-Hartwig amination reaction setup.
-
Preparation of the Reaction Vessel: Place a magnetic stir bar into a 250 mL Schlenk flask. Dry the flask thoroughly in an oven at 120 °C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Solid Reagents: To the cooled flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.5 mg, 0.1 mmol, 1 mol%), (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 124.5 mg, 0.2 mmol, 2 mol%), and sodium tert-butoxide (1.35 g, 14.0 mmol, 1.4 equiv).
-
Expert Insight: The palladium-to-ligand ratio is crucial. A 1:2 ratio of Pd to BINAP is often optimal for this type of coupling, ensuring the formation of the active monoligated palladium species. Sodium tert-butoxide is a strong, non-nucleophilic base that facilitates the deprotonation of the piperazine nitrogen without competing in the coupling reaction.[1]
-
-
Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Addition of Reactants and Solvent: Under a positive pressure of inert gas, add 1-bromo-2-iodobenzene (2.83 g, 10.0 mmol, 1.0 equiv) and tert-butyl piperazine-1-carboxylate (2.05 g, 11.0 mmol, 1.1 equiv). Using a syringe, add 100 mL of anhydrous toluene.
-
Rationale: Using a slight excess of the amine can help to drive the reaction to completion. Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations due to its high boiling point and ability to dissolve both the organic and organometallic species.
-
-
Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation. The reaction is typically complete within 12-24 hours.
Work-up and Purification
Caption: Step-by-step workflow for the work-up and purification process.
-
Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with 100 mL of ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with an additional 50 mL of ethyl acetate.
-
Aqueous Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution and 100 mL of brine.
-
Purpose: The aqueous washes remove any remaining inorganic salts and the basic sodium tert-butoxide.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a viscous oil or a solid, is purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.59 (dd, J = 8.0, 1.6 Hz, 1H), 7.28 (td, J = 7.6, 1.6 Hz, 1H), 7.04 (dd, J = 8.0, 1.2 Hz, 1H), 6.95 (td, J = 7.6, 1.2 Hz, 1H), 3.65 (t, J = 5.2 Hz, 4H), 3.05 (t, J = 5.2 Hz, 4H), 1.50 (s, 9H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): 154.8, 151.0, 133.8, 128.3, 124.9, 123.7, 119.9, 80.2, 51.5 (2C), 44.0 (2C, broad), 28.5 (3C). |
| Mass Spec. (ESI+) | m/z calculated for C₁₅H₂₂BrN₂O₂ [M+H]⁺: 341.0865; found: 341.0863.[4] |
| Melting Point | 140-144 °C[5] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
Handling of Reagents:
-
1-Bromo-2-iodobenzene: Is an irritant. Avoid contact with skin and eyes.
-
tert-Butyl piperazine-1-carboxylate: May cause skin and eye irritation.[4]
-
Palladium Catalysts and Phosphine Ligands: Are air- and moisture-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with care.
-
Sodium tert-butoxide: Is a strong base that is corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas.[1]
-
Toluene: Is a flammable liquid and is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for proper disposal or recovery.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound via a Buchwald-Hartwig amination. By following the outlined procedures and adhering to the safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs. The insights into the reaction mechanism and the rationale behind the experimental choices are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize similar transformations in their own research.
References
-
Reilly, S. W., & Mach, R. H. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhang, H., et al. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, December 11). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US20130116245A1 - Alkylated piperazine compounds.
- Google Patents. (2017, December 7). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT).
-
National Institutes of Health. (2019, September 16). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 2-(4-bromophenyl)piperazine-1-carboxylate. Retrieved from [Link]
-
SciSpace. (n.d.). 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
-
IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US10059714B2 - Protein kinase B inhibitors.
-
National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]
Sources
Application Notes and Protocols for the Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development.[1] The synthesis is achieved via a Palladium-catalyzed Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.
Introduction: Significance and Synthetic Strategy
This compound is a valuable building block in medicinal chemistry. The N-aryl piperazine moiety is a privileged scaffold found in numerous biologically active compounds, including agents targeting the central nervous system.[3] The presence of a bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse compound libraries for drug discovery programs.
The synthesis of N-aryl piperazines can be challenging using classical methods, which often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig amination has emerged as a superior strategy, allowing for the facile coupling of aryl halides with amines under relatively mild conditions with high functional group tolerance.[2][4] This protocol employs a Palladium catalyst in conjunction with a specialized phosphine ligand to efficiently couple tert-butyl piperazine-1-carboxylate with 1-bromo-2-iodobenzene. The use of a mono-protected piperazine, such as N-Boc-piperazine, is crucial to prevent the common side reaction of bis-arylation.[5]
Reaction Principle and Mechanism
The core of this synthesis is the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction involves the formation of a C-N bond between an aryl halide and an amine. The catalytic cycle is generally understood to proceed through several key steps, as outlined below.
Catalytic Cycle of Buchwald-Hartwig Amination
-
Oxidative Addition: A Pd(0) catalyst species reacts with the aryl halide (in this case, the more reactive C-I bond of 1-bromo-2-iodobenzene) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine (tert-butyl piperazine-1-carboxylate) coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[2]
The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition and reductive elimination and preventing catalyst decomposition.[3]
Experimental Protocol
This protocol details the synthesis of this compound from 1-bromo-2-iodobenzene and tert-butyl piperazine-1-carboxylate.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Bromo-2-iodobenzene | ≥98% | e.g., Sigma-Aldrich, TCI | Handle with care; irritant.[6] |
| tert-Butyl piperazine-1-carboxylate | ≥98% | e.g., TCI, Fisher Scientific | Also known as 1-Boc-piperazine.[7] |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | e.g., Strem, Sigma-Aldrich | |
| (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | ≥98% | e.g., Strem, Sigma-Aldrich | Air-sensitive ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | e.g., Sigma-Aldrich, Acros | Moisture-sensitive base. |
| Toluene | Anhydrous | e.g., Sigma-Aldrich, Fisher | |
| Ethyl Acetate (EtOAc) | ACS Grade | For workup and chromatography. | |
| Hexanes | ACS Grade | For chromatography. | |
| Saturated aq. NH₄Cl | For workup. | ||
| Brine (Saturated aq. NaCl) | For workup. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | For drying. | ||
| Schlenk flask or oven-dried round-bottom flask with septum | |||
| Magnetic stirrer and stir bar | |||
| Inert gas supply (Argon or Nitrogen) with manifold | |||
| Syringes and needles | |||
| TLC plates (Silica gel 60 F₂₅₄) | |||
| Rotary evaporator | |||
| Flash column chromatography setup |
Step-by-Step Synthesis Procedure
Reaction Setup (under inert atmosphere):
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq) and BINAP (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene (approx. 5 mL per 1 mmol of aryl halide) to the flask via syringe. Stir the mixture for 10-15 minutes at room temperature to form the catalyst complex.
-
To the catalyst mixture, add 1-bromo-2-iodobenzene (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), and sodium tert-butoxide (1.4 eq). Note: The base is hygroscopic and should be weighed and added quickly.
-
Rinse the walls of the flask with a small amount of additional anhydrous toluene.
Reaction Execution and Monitoring: 6. Place the sealed flask in a preheated oil bath at 100 °C. 7. Stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours.
- TLC System: A typical mobile phase is 20-30% Ethyl Acetate in Hexanes.
- Visualization: UV light (254 nm) and/or potassium permanganate stain.
- The reaction is typically complete within 12-24 hours, as indicated by the consumption of the starting aryl halide.
Work-up Procedure: 9. Once the reaction is complete, cool the flask to room temperature. 10. Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. 11. Transfer the mixture to a separatory funnel and add ethyl acetate. 12. Wash the organic layer sequentially with water and then brine. 13. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). 14. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: 15. Purify the crude residue by flash column chromatography on silica gel. 16. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 25% EtOAc). 17. Combine the fractions containing the pure product (as determined by TLC). 18. Evaporate the solvent from the combined fractions to yield this compound as a solid or viscous oil.
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
1-Bromo-2-iodobenzene: Causes skin and serious eye irritation. Avoid inhalation and contact with skin and eyes.[6]
-
tert-Butyl piperazine-1-carboxylate: Causes skin and serious eye irritation.[7][8]
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle under inert, anhydrous conditions.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
-
Palladium Compounds: May cause sensitization by skin contact.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[6][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. | 1. Ensure inert atmosphere is maintained; use fresh, high-quality catalyst and ligand. |
| 2. Wet solvent or reagents. | 2. Use anhydrous solvent and dry reagents thoroughly. Ensure base is not degraded. | |
| 3. Insufficient temperature. | 3. Confirm the reaction temperature is maintained at 100 °C. | |
| Formation of Bis-arylated Byproduct | 1. Incorrect stoichiometry. | 1. Use a slight excess (1.1-1.2 eq) of the N-Boc-piperazine.[5] |
| Difficult Purification | 1. Streaking on TLC. | 1. Add a small amount of triethylamine (~0.5%) to the chromatography eluent to suppress tailing of the amine product. |
| 2. Co-elution of impurities. | 2. Optimize the solvent system for chromatography, potentially using a different solvent system (e.g., Dichloromethane/Methanol). |
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of N-Arylpiperazines and the Power of Palladium Catalysis
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a multitude of blockbuster drugs targeting a wide array of diseases, including central nervous system disorders, cancer, and infectious agents.[1] The precise and efficient construction of the C-N bond between an aromatic ring and the piperazine nitrogen is therefore a critical transformation in pharmaceutical research and development. The Buchwald-Hartwig amination has emerged as a premier method for this purpose, offering a broad substrate scope, excellent functional group tolerance, and generally high yields where traditional methods fall short.[2]
This guide provides a comprehensive overview and a detailed, field-proven protocol for the synthesis of a key building block, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate. This compound serves as a versatile intermediate for the elaboration of more complex pharmaceutical candidates. We will delve into the mechanistic underpinnings of the Buchwald-Hartwig reaction, provide a step-by-step experimental procedure, and discuss the expected outcomes and characterization of the final product.
The Engine of C-N Bond Formation: Unpacking the Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[3] The reaction is driven by a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount for troubleshooting and optimizing the reaction.
The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Ligand Exchange/Amine Coordination: The amine displaces a ligand on the Pd(II) complex.
-
Deprotonation: A base removes a proton from the coordinated amine, forming an amido-palladium complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction. Bulky, electron-rich phosphine ligands are typically employed to promote the reductive elimination step and prevent undesired side reactions.[2]
Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.
Experimental Protocol: Synthesis of this compound
This protocol provides a reliable method for the synthesis of the target compound on a laboratory scale.
Reaction Scheme:
Materials and Reagents:
-
1,2-Dibromobenzene
-
tert-Butyl piperazine-1-carboxylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 eq.), rac-BINAP (0.03 eq.), and sodium tert-butoxide (1.4 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. This cycle should be repeated three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 1,2-dibromobenzene (1.0 eq.) and tert-butyl piperazine-1-carboxylate (1.2 eq.) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.
Figure 2: Experimental workflow for the synthesis of the target compound.
Quantitative Data and Optimization
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. Below is a table summarizing typical conditions and expected outcomes.
| Parameter | Recommended Range/Value | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective precatalysts. |
| Ligand | rac-BINAP, Xantphos, RuPhos | Bulky, electron-rich phosphines that promote reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required for deprotonation. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is needed to overcome the activation barrier. |
| Equivalents of Amine | 1.1 - 1.5 | A slight excess of the amine is often used to drive the reaction. |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loading is desirable for process efficiency. |
| Expected Yield | 70 - 95% | Dependent on the specific substrates and reaction conditions. |
Expected Results and Characterization
The final product, this compound, should be a white to off-white solid. Proper characterization is crucial to confirm its identity and purity.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, the piperazine ring protons, and the tert-butyl group of the Boc protecting group. The aromatic protons will appear as a multiplet in the range of δ 6.9-7.6 ppm. The piperazine protons adjacent to the nitrogen attached to the aromatic ring will typically appear as a multiplet around δ 3.0-3.2 ppm, while the piperazine protons adjacent to the Boc-protected nitrogen will appear around δ 3.6-3.8 ppm. The tert-butyl protons will be a sharp singlet at approximately δ 1.5 ppm.
-
¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will show signals for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the Boc group, and the carbons of the tert-butyl group. The aromatic carbons will appear in the region of δ 115-155 ppm. The piperazine carbons are expected around δ 45-55 ppm. The carbonyl carbon should be observed around δ 154 ppm, and the quaternary and methyl carbons of the tert-butyl group will appear around δ 80 ppm and δ 28 ppm, respectively.
-
Mass Spectrometry (ESI+): The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units will be observed for the molecular ion cluster.
Troubleshooting Common Issues
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise. Here are some common issues and their potential solutions:
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh batch of palladium catalyst and ligand. Ensure all reagents and solvents are anhydrous and degassed. Increase the reaction temperature. |
| Formation of side products | Competing side reactions (e.g., hydrodehalogenation). | Optimize the ligand-to-palladium ratio. Screen different ligands and bases. |
| Difficulty in purification | Co-elution of starting materials or byproducts. | Optimize the chromatography conditions (solvent system, gradient). Consider a different purification method (e.g., crystallization). |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylpiperazines, a critical class of compounds in drug discovery. The protocol detailed herein provides a reliable and efficient method for the preparation of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation to access a wide range of valuable molecules for the advancement of pharmaceutical sciences.
References
Sources
Application Note & Protocol: Selective Mono-Arylation of Boc-Piperazine with 1,2-Dibromobenzene via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Mono-Arylated Piperazines
The N-aryl piperazine motif is a cornerstone in modern pharmacology, embedded in the structure of numerous FDA-approved drugs for conditions ranging from cancer to central nervous system disorders.[1][2] Specifically, the 1-Boc-4-(2-bromophenyl)piperazine intermediate is a highly valuable building block. Its strategic utility lies in the orthogonal reactivity of the remaining bromine atom, which allows for subsequent, selective cross-coupling reactions to build molecular complexity.
However, the synthesis of this intermediate by coupling Boc-piperazine with 1,2-dibromobenzene presents a significant chemical challenge: controlling selectivity. The presence of two reactive bromine atoms on the aryl ring can lead to a mixture of the desired mono-arylated product and the undesired di-arylated byproduct. This application note provides a comprehensive guide to navigating this challenge, presenting an optimized protocol for the selective mono-amination using the palladium-catalyzed Buchwald-Hartwig reaction. We will delve into the mechanistic principles that govern selectivity and provide a robust, field-proven protocol for researchers in synthetic and medicinal chemistry.[3]
Chemical Principles: Mastering Selectivity in Di-haloarene Coupling
The Buchwald-Hartwig amination is the preeminent method for forming C-N bonds, prized for its functional group tolerance and broad substrate scope.[2][3] The reaction proceeds through a catalytic cycle involving a palladium complex.
The Catalytic Cycle
The generally accepted mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 1,2-dibromobenzene, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: Boc-piperazine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming an amido complex.
-
Reductive Elimination: The aryl group and the amido group couple, releasing the desired N-aryl piperazine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Selectivity Dilemma: Mono- vs. Di-amination
After the first C-N coupling, the product, 1-Boc-4-(2-bromophenyl)piperazine, can re-enter the catalytic cycle. The remaining C-Br bond can undergo a second oxidative addition with another Pd(0) complex, leading to the di-aminated product. Achieving high selectivity for mono-amination is therefore a kinetic challenge.
Several factors critically influence this selectivity:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step, favoring product release over a second oxidative addition. Furthermore, the steric bulk of the ligand bound to the palladium center can hinder its approach to the already-substituted and more crowded mono-arylated product.
-
Solvent and Halide Byproduct: The choice of solvent can have a profound impact on selectivity. In polar, oxygen-containing solvents like THF, the bromide anion (generated as a salt byproduct) can interact with the palladium catalyst. This interaction can sometimes compete with the second oxidative addition step, thereby enhancing mono-selectivity.[4] In non-polar aromatic solvents, this effect is less pronounced, potentially leading to more di-arylation.[4]
-
Stoichiometry and Reaction Time: While using an excess of 1,2-dibromobenzene can favor mono-substitution, it is often impractical. A more common approach is to use a slight excess of Boc-piperazine (e.g., 1.1-1.2 equivalents) and carefully monitor the reaction. Over-extended reaction times can increase the formation of the di-substituted byproduct.
Optimized Protocol for Selective Mono-Arylation
This protocol is designed to maximize the yield of the mono-arylated product while minimizing the formation of the di-substituted impurity.
Materials and Reagents:
-
1,2-Dibromobenzene (1.0 equiv.)
-
N-Boc-piperazine (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XantPhos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 equiv.)
-
Anhydrous, degassed toluene
-
Standard laboratory glassware (Schlenk tube or equivalent)
-
Inert gas supply (Nitrogen or Argon)
-
Standard work-up and purification supplies (Ethyl acetate, water, brine, sodium sulfate, silica gel)
Quantitative Data Summary
| Component | Role | Stoichiometry | Mol % | Notes |
| 1,2-Dibromobenzene | Aryl Halide | 1.0 equiv. | - | Ensure high purity. |
| N-Boc-piperazine | Amine | 1.2 equiv. | - | A slight excess favors the reaction.[2] |
| Pd(OAc)₂ | Catalyst Precursor | - | 2 mol% | Forms the active Pd(0) species in situ. |
| XantPhos | Ligand | - | 4 mol% | A 2:1 Ligand:Pd ratio is optimal for this ligand. |
| Cs₂CO₃ | Base | 2.0 equiv. | - | A strong, non-nucleophilic base is crucial. |
| Toluene | Solvent | - | - | Use anhydrous, degassed solvent for best results. |
| Temperature | - | 100-110 °C | - | Necessary to drive the reaction.[2] |
| Time | - | 4-12 h | - | Monitor by TLC or LC-MS to avoid over-reaction. |
Detailed Experimental Protocol
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube, add 1,2-dibromobenzene (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and XantPhos (0.04 equiv.).
-
Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.
-
-
Reaction Execution:
-
Place the sealed Schlenk tube in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 4-12 hours. Look for the consumption of the starting material and the appearance of the product spot.
-
-
Work-up:
-
Once the reaction is complete (or optimal conversion is reached), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the base and palladium residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 25%) is typically effective for separating the mono-arylated product from starting materials and the less polar di-arylated byproduct.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product, 1-Boc-4-(2-bromophenyl)piperazine, using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Experimental Workflow Visualization
Troubleshooting and Key Considerations
| Issue | Probable Cause | Recommended Solution |
| Low Conversion | Inactive catalyst; insufficient heat; poor quality reagents. | Ensure reagents are pure and the solvent is anhydrous. Confirm the reaction temperature. Use a pre-catalyst if in-situ activation is suspected to be inefficient. |
| Significant Di-arylation | Reaction time is too long; reaction temperature is too high. | Monitor the reaction closely and stop it once the starting material is consumed. Consider lowering the temperature slightly (e.g., to 90-100 °C). |
| Dehalogenation Byproduct | Incomplete formation of the Pd-ligand complex; excessive heat.[5] | Ensure the correct Pd:Ligand ratio. Consider using a pre-formed palladium catalyst complex (precatalyst) to avoid this. |
| Difficult Purification | Product co-elutes with impurities.[5] | Adjust the chromatography solvent system. If the di-arylated product is the main impurity, it should be significantly less polar than the mono-arylated product. |
Conclusion
The selective mono-amination of 1,2-dibromobenzene with Boc-piperazine is a critical transformation for accessing versatile intermediates in drug discovery. While challenging, high selectivity can be reliably achieved through the careful application of the Buchwald-Hartwig amination. The judicious choice of a bulky phosphine ligand, appropriate solvent, and rigorous monitoring of the reaction are paramount to success. This protocol provides a validated and robust starting point for researchers to confidently synthesize these valuable compounds.
References
-
Maccari, R., et al. (2023). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules. [Link]
-
Teo, Y.-C., et al. (2013). "Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone." Tetrahedron Letters. [Link]
-
Sigman, M.S., et al. (2023). "Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand." ChemRxiv. [Link]
-
Hartwig, J.F., et al. (2002). "Pd-Catalyzed Coupling of 1,2-Dibromoarenes and Anilines: Formation of N,N-Diaryl-o-phenylenediamines." Organic Letters. [Link]
-
Organic Chemistry Portal. "Arylamine synthesis by amination (arylation)." organic-chemistry.org. [Link]
-
Reddit User Discussion (2023). "BH amination side products and purification." r/chemistry. [Link]
-
Buchwald, S.L., et al. (2010). "A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions." Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." organic-chemistry.org. [Link]
Sources
Purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate via column chromatography
An In-Depth Guide to the Purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate via Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound, a key intermediate in contemporary drug discovery. The inherent basicity of the piperazine moiety presents unique challenges during silica gel chromatography, often leading to significant peak tailing and poor separation. This guide details a systematic approach, from mobile phase optimization using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. We emphasize the critical role of a basic modifier, triethylamine (TEA), in the eluent to neutralize the acidic silica surface, ensuring sharp, symmetrical peaks and high-purity recovery. This protocol is designed for researchers, scientists, and process chemists in the pharmaceutical and chemical industries.
Introduction and Scientific Context
This compound is a valuable bifunctional building block in medicinal chemistry. The Boc-protected piperazine offers a nucleophilic secondary amine for further derivatization, while the 2-bromophenyl group serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce molecular complexity. The synthesis of this intermediate can result in various impurities, necessitating a robust purification strategy to ensure the integrity of subsequent synthetic steps.
The primary challenge in the purification of substituted piperazines is their basic nature.[1] The lone pair of electrons on the nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel, the most common stationary phase for column chromatography. This acid-base interaction leads to non-ideal chromatographic behavior, specifically peak tailing, which reduces resolution and compromises purity. This protocol directly addresses this issue by incorporating a small percentage of a basic additive into the mobile phase to suppress these undesirable interactions.[1][2]
Physicochemical Properties of the Target Compound
A thorough understanding of the compound's properties is foundational to developing an effective purification strategy.
| Property | Value |
| IUPAC Name | This compound[3] |
| Synonyms | 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, N1-BOC protected 4-(2-Bromophenyl)piperazine[3] |
| CAS Number | 494773-35-2[3] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂[3] |
| Molecular Weight | 341.25 g/mol [3] |
| Appearance | Typically an off-white to white solid |
| Polarity | Intermediate; possesses non-polar (Boc, bromophenyl) and polar (piperazine nitrogens, carboxyl) functionalities |
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase flash column chromatography, a preparative liquid chromatography technique that separates compounds based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.
-
Stationary Phase: Silica gel (SiO₂), a highly polar adsorbent.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate).
Compounds are introduced at the top of the column and travel down with the flow of the mobile phase. Non-polar compounds have a weaker affinity for the silica gel and elute faster, while more polar compounds adsorb more strongly and elute slower. The polarity of the mobile phase is fine-tuned to achieve optimal separation. For this compound, a standard ethyl acetate/hexane system is an excellent starting point.[2]
Mitigating Peak Tailing
The core of this protocol is the addition of a basic modifier to the eluent. Triethylamine (Et₃N or TEA) is added in a small volume percentage (typically 0.1-1%) to the mobile phase.[1] The TEA preferentially interacts with the acidic silanol groups on the silica surface, effectively "masking" them from the basic piperazine nitrogen of the target compound. This prevents the strong acid-base interaction that causes tailing, resulting in a more efficient separation and symmetrical peak shape.
Caption: Mechanism of Tailing Reduction with a Basic Modifier.
Detailed Experimental Protocol
This protocol is a self-validating system, beginning with analytical TLC to establish optimal conditions before committing to the preparative scale.
Part A: Mobile Phase Optimization via TLC
-
Prepare TLC Chambers: Line two or three small beakers or TLC tanks with filter paper and add different solvent systems for testing. Good starting points are 10%, 20%, and 30% Ethyl Acetate (EtOAc) in Hexanes.[2] To each of these systems, add 0.5% Triethylamine (TEA). For example, for 20 mL of 20% EtOAc/Hexanes, use 4 mL EtOAc, 16 mL Hexanes, and 0.1 mL TEA. Cover the chambers and allow the atmosphere to saturate for 5-10 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots. The ideal solvent system will give the target compound a Retention Factor (Rf) of approximately 0.25-0.35.
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
If the Rf is too high (>0.4), decrease the polarity (reduce the % of EtOAc).
-
If the Rf is too low (<0.2), increase the polarity (increase the % of EtOAc).
-
Part B: Column Chromatography
Caption: Workflow for Chromatographic Purification.
Materials and Equipment
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Ethyl Acetate, Hexanes (or Heptane), Dichloromethane (DCM)
-
Triethylamine (TEA)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Test tubes for fraction collection
-
Rotary evaporator
Step-by-Step Procedure
-
Column Preparation:
-
Secure a glass column of appropriate size vertically to a stand. A general rule is to use a mass of silica gel that is 40-100 times the mass of the crude material.
-
In a beaker, prepare a slurry of silica gel in the optimized mobile phase (determined in Part A). Stir gently to remove air bubbles.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more mobile phase as needed, never allowing the top of the silica bed to run dry.
-
Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) to the top to protect the silica bed during sample loading. Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude material in a minimal amount of a low-boiling solvent like DCM.
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude material) to this solution.
-
Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained. This is the "dry-loaded" sample.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample powder to the top of the prepared column.
-
Gently fill the column with the mobile phase.
-
Using gentle air pressure or a pump, begin to push the mobile phase through the column at a steady rate.
-
Begin collecting the eluent in sequentially numbered test tubes.
-
-
Monitoring and Isolation:
-
After collecting a set of fractions (e.g., 20-30 tubes), monitor them by TLC. Spot every second or third fraction on a single TLC plate to track the elution of the product.
-
Identify the fractions containing the pure product (single spot at the correct Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent and TEA using a rotary evaporator to yield the purified this compound.
-
Summary of Recommended Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard polar stationary phase for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexanes | Good starting solvent system for compounds of intermediate polarity.[2] |
| Mobile Phase Additive | 0.1 - 1.0% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing peak tailing of the basic product.[1] |
| Optimization | TLC to achieve Rf ≈ 0.25-0.35 | Ensures the compound will elute in a reasonable number of column volumes. |
| Sample Loading | Dry Loading | Provides superior resolution and sharper bands compared to liquid loading. |
| Detection | UV (254 nm) / KMnO₄ stain | The aromatic ring allows for UV detection; permanganate stain visualizes most organic compounds. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| Streaking/Tailing on TLC | Compound is too acidic/basic; sample is overloaded. | Add 0.1-1% TEA (for bases) or Acetic Acid (for acids) to the eluent. Spot a more dilute sample. |
| Poor Separation of Spots | Eluent polarity is not optimal; column was packed poorly. | Re-optimize the eluent with TLC using different solvent ratios. Repack the column carefully, ensuring no cracks or channels. |
| Product Does Not Elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (increase % EtOAc). |
| Cracked Silica Bed | Column ran dry at some point. | Always keep the silica bed covered with solvent. A cracked column cannot be salvaged and must be repacked. |
Conclusion
The purification of this compound by flash column chromatography is a highly effective method when the basicity of the molecule is properly addressed. The systematic approach outlined in this note, particularly the use of triethylamine as a mobile phase modifier, is critical for overcoming peak tailing and achieving high purity. By first optimizing the separation on an analytical scale with TLC and then applying those conditions to a properly packed column, researchers can reliably obtain high-quality material essential for the advancement of their research and development goals.
References
- BenchChem. Technical Support Center: Synthesis of Substituted Piperazines.
- J&K Scientific LLC. 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%.
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. (Referenced in source[2])
- Organic Syntheses. Procedure for Flash Column Chromatography.
Sources
Application Note: Recrystallization Protocol for the Purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical research and drug development. Purity of such intermediates is critical for the validity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This application note outlines the fundamental principles of recrystallization, a robust solvent screening method, a step-by-step bulk purification protocol, and methods for purity verification. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.
The Principle of Recrystallization
Recrystallization is a powerful purification technique for solid organic compounds based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations, remain dissolved in the cold solvent (mother liquor). The newly formed, highly-ordered crystals are then isolated, resulting in a significantly purer product. The success of this technique hinges on the selection of an appropriate solvent, which should exhibit high solubility for the target compound at its boiling point and low solubility at low temperatures (e.g., 0-4 °C).[1]
Compound Profile & Safety Precautions
Compound Profile
A summary of the physicochemical properties for this compound is provided below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 494773-35-2 | [2][3] |
| Molecular Formula | C₁₅H₂₁BrN₂O₂ | [2][3] |
| Molecular Weight | 341.25 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder (Expected) | [4] |
| Melting Point | Data not available for the 2-bromo isomer. The analogous 4-bromo isomer melts at 140-144 °C, which can be used as a preliminary reference. |
Hazard Identification and Safety
This compound and related halogenated aromatic compounds require careful handling. While a specific safety data sheet (SDS) for this exact isomer is not universally available, data from analogous compounds suggest the following hazards:
Required Personal Protective Equipment (PPE):
-
Engineering Controls: Work should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Nitrile or neoprene gloves should be worn.
-
Skin and Body Protection: A flame-resistant lab coat must be worn.
Protocol Part 1: Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. A preliminary small-scale screening is essential.
Recommended Solvents for Screening
The following solvents and binary mixtures are recommended for initial screening based on the Boc-protected piperazine structure.
| Solvent/System | Boiling Point (°C) | Rationale & Notes |
| Isopropanol (IPA) | 82 °C | A polar protic solvent, often effective for moderately polar compounds. |
| Ethyl Acetate (EtOAc) | 77 °C | A medium-polarity solvent. Good general-purpose choice. |
| Acetonitrile (MeCN) | 82 °C | A polar aprotic solvent. |
| Toluene | 111 °C | A non-polar aromatic solvent. Its high boiling point can be advantageous for dissolving stubborn solids but may increase the risk of oiling out.[7] |
| Binary Systems | ||
| EtOAc / Heptane | Variable | A common and highly effective polar/non-polar mixture. Heptane acts as the anti-solvent. |
| Ethanol / Water | Variable | A polar protic system suitable for compounds with hydrogen-bonding capabilities.[7] |
Small-Scale Screening Procedure
-
Place approximately 20-30 mg of the crude compound into several small test tubes.
-
To each tube, add a different candidate solvent dropwise at room temperature, vortexing after each addition. If the compound dissolves readily in 0.5 mL of a cold solvent, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "good" solvent in a binary pair.
-
For tubes where the solid remains, heat the mixture in a sand or water bath to the solvent's boiling point, adding more solvent dropwise until the solid just dissolves.
-
Allow the clear, hot solutions to cool slowly to room temperature.
-
If crystallization does not occur, gently scratch the inside of the test tube with a glass rod to create nucleation sites.[7]
-
Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot but yields a large quantity of crystalline precipitate upon cooling.
Protocol Part 2: Bulk Recrystallization Workflow
This protocol assumes a suitable solvent (or binary system) has been identified from the screening process.
Experimental Workflow Diagram
Caption: Recrystallization workflow from dissolution to final analysis.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar.
-
Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring on a hot plate. Continue adding solvent until the solid has completely dissolved. Causality: Adding the solvent portionwise ensures that the minimum amount is used, which is critical for maximizing the recovery yield. An excess of solvent will keep more of the product dissolved even when cold.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new flask with hot solvent vapor to prevent premature crystallization in the funnel. Use fluted filter paper for a faster filtration rate.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by giving the molecules time to arrange into a stable crystal lattice, excluding impurities. Rapid cooling can trap impurities and lead to the formation of small, impure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using ice-cold solvent for washing minimizes the loss of the desired product, which would otherwise redissolve.
-
Drying: Transfer the purified crystals to a watch glass or weighing dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C).
Protocol Part 3: Purity Assessment
A self-validating protocol requires a final purity check. Melting point analysis is a rapid and effective method for assessing the purity of a crystalline solid.
-
Load a small amount of the dry, recrystallized product into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the solid melts.
-
Interpretation: A pure compound will exhibit a sharp melting point range (typically < 2 °C). The presence of impurities broadens and depresses the melting range. Compare the observed melting point to the reference value (using the 4-bromo isomer's range of 140-144 °C as a guide) to assess the success of the purification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" (Product separates as a liquid) | 1. Solution is cooling too rapidly.2. The boiling point of the solvent is higher than the melting point of the solute.3. The solution is too concentrated. | 1. Re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly.2. Choose a lower-boiling point solvent.3. Add more solvent to the hot solution. |
| No Crystals Form | 1. The solution is too dilute (not supersaturated).2. Insufficient cooling time.3. Impurities are inhibiting crystallization. | 1. Gently boil off some of the solvent to increase the concentration and attempt to cool again.[7]2. Scratch the inner surface of the flask with a glass rod.3. Add a "seed crystal" from a previous pure batch, if available.4. Try a different solvent system. |
| Very Low Recovery | 1. Too much solvent was used initially.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration. | 1. Evaporate some solvent and re-cool to recover more product from the mother liquor.2. Ensure the solution is thoroughly cooled in an ice bath before filtering.3. Ensure filtration apparatus is properly pre-heated before use. |
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|494773-35-2. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
ChemSrc. (2025). CAS#:1260603-39-1 | tert-Butyl (S)-2-(4-bromophenyl)piperazine-1-carboxylate. Retrieved from [Link]
-
ChemSrc. (2025). CAS#:1791402-45-3 | Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning. (Note: This is a general authoritative reference for organic lab techniques; a specific URL is not applicable).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound|494773-35-2 - MOLBASE Encyclopedia [m.molbase.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Comprehensive Guide to the Boc Deprotection of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to drug discovery. This application note provides a detailed protocol and in-depth scientific rationale for the deprotection of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate to yield 1-(2-bromophenyl)piperazine, a valuable intermediate for various pharmaceutical agents. We will explore the mechanistic underpinnings of acid-catalyzed Boc deprotection, present a step-by-step experimental procedure, and discuss critical parameters for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for this crucial synthetic transformation.
Introduction: The Significance of Piperazine Scaffolds and Boc Protection
Piperazine derivatives are privileged scaffolds in medicinal chemistry, appearing in the structures of numerous approved drugs. The 1-(2-bromophenyl)piperazine moiety, in particular, serves as a key building block for the synthesis of compounds targeting a range of biological receptors. The strategic use of protecting groups is paramount in the multi-step synthesis of such complex molecules. The Boc group is a favored choice for protecting the secondary amine of piperazine due to its stability under a variety of reaction conditions, including nucleophilic and basic environments, and its clean, facile removal under acidic conditions.[1] The deprotection step is often a critical juncture in a synthetic sequence, directly impacting the yield and purity of the final active pharmaceutical ingredient.
The Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group is most commonly achieved through acidolysis.[1] The generally accepted mechanism involves the following key steps, as illustrated in Figure 1:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2][3]
-
Formation of a Tert-Butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][2][3]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes to release the free amine and carbon dioxide gas.[1][2][3]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is protonated, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[2]
The formation of the stable tert-butyl cation is a thermodynamic driving force for this reaction. This cation can subsequently be quenched by a nucleophile, deprotonate to form isobutylene gas, or in some cases, alkylate electron-rich functionalities on the substrate.[2][4] The evolution of carbon dioxide is another factor that drives the reaction to completion.
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Protocol
This protocol details the deprotection of this compound using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | e.g., Fisher Scientific | Reaction solvent. Ensure it is dry to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | e.g., Acros Organics | Deprotecting agent. Handle in a fume hood with appropriate PPE. |
| Saturated Sodium Bicarbonate Solution (aq.) | Laboratory grade | In-house preparation | For neutralization during work-up. |
| Deionized Water | N/A | In-house source | For washing. |
| Brine (Saturated NaCl solution) | Laboratory grade | In-house preparation | For final wash to remove residual water. |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Laboratory grade | e.g., VWR Chemicals | Drying agent. |
| Diethyl Ether or Ethyl Acetate | ACS grade | e.g., EMD Millipore | For extraction. |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 | e.g., Merck | For reaction monitoring. |
Step-by-Step Procedure
Caption: Experimental Workflow for Boc Deprotection.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. An exotherm may be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[5][6]
-
Work-up - Removal of Volatiles: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Work-up - Neutralization: Dissolve the residue in a suitable organic solvent such as ethyl acetate or diethyl ether. Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. Continue adding the basic solution until the evolution of gas (CO2) ceases and the pH of the aqueous layer is basic (pH > 8).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with deionized water and brine.[5][6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-bromophenyl)piperazine.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Reaction Monitoring
The progress of the deprotection can be conveniently monitored by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine product on the silica plate. The starting material (Boc-protected piperazine) will have a higher Rf value than the more polar product (free piperazine). The disappearance of the starting material spot indicates the completion of the reaction.
Key Considerations and Troubleshooting
-
Choice of Acid: While TFA is highly effective, other acids such as hydrochloric acid (often as a solution in dioxane or an alcohol) can also be used.[7][8][9] The choice of acid may depend on the presence of other acid-sensitive functional groups in the molecule and the desired salt form of the final product.
-
Stoichiometry of Acid: A significant excess of acid is typically used to ensure the reaction goes to completion in a reasonable timeframe. The rate of Boc cleavage can show a second-order dependence on the acid concentration.[3][10]
-
Solvent: Dichloromethane is a common solvent for Boc deprotection. However, for greener alternatives, other solvents can be considered, though reaction rates may vary.[4]
-
Work-up: Thorough neutralization is crucial to remove all traces of the strong acid used for deprotection. The resulting free amine is basic and can be extracted into an organic solvent.
-
Product Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. In ¹H NMR, the disappearance of the large singlet corresponding to the nine protons of the tert-butyl group (typically around 1.5 ppm) is a clear indicator of successful deprotection.[11]
Conclusion
The acid-catalyzed deprotection of this compound is a robust and reliable method for the synthesis of 1-(2-bromophenyl)piperazine. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The protocol presented in this application note provides a solid foundation for the successful execution of this important synthetic transformation in a research and drug development setting.
References
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). National Institutes of Health. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23). RSC Publishing. [Link]
- CN108033931B - Synthesis method of N-Boc piperazine.
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024-04-25). ACS Publications. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]
-
Boc Deprotection - TFA. Common Organic Chemistry. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. (2024-02-27). Reddit. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
- WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
How to confirm BOC deprotection by TFA ?. (2016-03-26). ResearchGate. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. (2017-11-19). [Link]
-
Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates. (2015-07-15). European Patent Office. [Link]
-
Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry (RSC Publishing). [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2019-07-18). National Institutes of Health. [Link]
-
A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines. ResearchGate. [Link]
-
Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. ResearchGate. [Link]
-
NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. (2014-10-09). European Patent Office. [Link]
-
Tert-butyl Piperazine-1-carboxylate Hydrochloride. PubChem. [Link]
- US2919275A - Purification of piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jgtps.com [jgtps.com]
- 8. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- 9. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Catalyst Loading for tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate Synthesis
Welcome to the technical support center for the synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the optimization of catalyst loading in this crucial synthetic transformation. The synthesis, a classic example of the Buchwald-Hartwig amination, is a cornerstone of modern medicinal chemistry for creating C-N bonds.[1][2] This resource aims to equip you with the knowledge to navigate the nuances of this reaction, ensuring efficient and reproducible outcomes.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound. Each problem is followed by a detailed analysis of potential causes and actionable solutions.
Issue 1: Low or No Product Yield
A diminished or complete lack of product is a frequent challenge. The root cause often lies within the catalytic cycle's efficiency.
Potential Causes & Solutions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[3] If your palladium source is a Pd(II) precursor (e.g., Pd(OAc)₂), it requires reduction to Pd(0) to initiate the reaction. This reduction can be inefficient.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[1] An unsuitable ligand can lead to a stalled catalytic cycle.
-
Solution: For the coupling of an aryl bromide with a secondary cyclic amine like Boc-piperazine, bulky, electron-rich phosphine ligands are generally effective.[1][4] Start with a well-established ligand such as XPhos or RuPhos.[5] If the yield remains low, screening a panel of ligands is a prudent next step.
-
-
Base Incompatibility or Insufficient Strength: The base plays a crucial role in the deprotonation of the amine and the subsequent transmetalation step.[6] An inadequate base can halt the reaction.
-
Solution: Sodium tert-butoxide (NaOtBu) is a strong base commonly used for this transformation and often provides high reaction rates.[3][5] However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, though they may require higher catalyst loadings or longer reaction times.[3][4]
-
-
Solvent Effects: The solvent influences the solubility of reactants and the stability of the catalytic species.[7][8] Certain solvents can even inhibit the reaction.
Issue 2: Formation of Significant Byproducts
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is key to diagnosing the problem.
Potential Causes & Solutions:
-
Hydrodehalogenation of the Aryl Bromide: This side reaction, where the bromine atom is replaced by a hydrogen, is often a result of β-hydride elimination from the palladium-amido intermediate.
-
Diarylation of the Piperazine: While less common with a Boc-protected piperazine, double arylation can occur if the protecting group is compromised or if the reaction conditions are too harsh.
-
Solution: Ensure the integrity of your starting material. Running the reaction at the lowest effective temperature can also minimize this side reaction.
-
-
Formation of Aryl Ether: If an alkoxide base is used, it can sometimes act as a nucleophile, leading to the formation of an aryl ether byproduct.
-
Solution: This is more prevalent with sterically hindered amines. The use of a non-nucleophilic base, such as LHMDS, can mitigate this issue.[3]
-
Issue 3: Catalyst Deactivation
A gradual decrease in reaction rate or an incomplete reaction can signal catalyst deactivation.
Potential Causes & Solutions:
-
Formation of Off-Cycle Palladium Species: The catalyst can be sequestered into inactive forms, such as palladium black or undesired complexes with substrates or impurities.[11][12][13][14]
-
Solution: Using pre-catalysts that efficiently generate the active L-Pd(0) species can minimize the formation of inactive aggregates.[9] Ensuring the purity of all reagents and solvents is also critical.
-
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under certain conditions, leading to catalyst deactivation.[11]
-
Solution: Maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is essential. The use of robust, well-designed ligands can also improve catalyst longevity.
-
-
Product Inhibition: In some cases, the product itself can coordinate to the palladium center and inhibit further catalytic turnover.
-
Solution: This is a more challenging issue to address. Sometimes, simply increasing the catalyst loading can overcome this inhibition to drive the reaction to completion.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the optimization of this synthesis.
Q1: What is a typical starting catalyst loading for this reaction?
A1: For initial explorations, a catalyst loading of 1-2 mol% of the palladium source is a reasonable starting point.[3] However, for process development and scale-up, the goal is often to reduce this to the parts-per-million (ppm) level.[15]
Q2: How do I choose between a Pd(0) and Pd(II) catalyst source?
Q3: What is the role of the ligand-to-palladium ratio?
A3: The optimal ligand-to-palladium ratio can vary depending on the specific ligand and reaction conditions. A 1:1 to 2:1 ratio is a common starting point. An excess of ligand can sometimes be beneficial in stabilizing the catalyst, but too much can also inhibit the reaction.
Q4: Can I reuse the palladium catalyst?
A4: In a typical batch process, the palladium catalyst is not easily recovered and reused. However, for large-scale manufacturing, the development of heterogeneous or immobilized catalysts is an active area of research to facilitate catalyst recycling.
Q5: How does temperature affect the catalyst loading?
A5: Generally, higher temperatures can increase the reaction rate and may allow for lower catalyst loadings. However, excessively high temperatures can also lead to catalyst decomposition and the formation of byproducts. The optimal temperature should be determined experimentally.
Experimental Protocols & Data
General Procedure for Catalyst Loading Optimization
The following is a representative protocol for screening catalyst loading.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
1-Bromo-2-iodobenzene
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dried reaction vessel under an inert atmosphere, add the palladium pre-catalyst and ligand.
-
Add the aryl bromide and tert-butyl piperazine-1-carboxylate.
-
Add the anhydrous solvent, followed by the base.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by a suitable analytical method (e.g., LC-MS, GC-MS).
-
Upon completion, quench the reaction and proceed with the workup and purification.
Table 1: Example Catalyst Loading Screen
| Entry | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | 2.0 | XPhos | NaOtBu | Toluene | 100 | >99 |
| 2 | 1.0 | XPhos | NaOtBu | Toluene | 100 | >99 |
| 3 | 0.5 | XPhos | NaOtBu | Toluene | 100 | 95 |
| 4 | 0.1 | XPhos | NaOtBu | Toluene | 100 | 70 |
| 5 | 1.0 | RuPhos | NaOtBu | Toluene | 100 | 98 |
| 6 | 1.0 | XPhos | K₃PO₄ | Dioxane | 110 | 85 |
This data is illustrative and actual results may vary.
Visualizing the Process
Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A decision tree for troubleshooting low product yield.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Jessiman, A. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Retrieved from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(28), 19414–19424. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. [Link]
-
ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252(2), 022085. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Wang, M., Wang, W., Tang, Q., & Xu, S. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Role of the Base in Buchwald–Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Amination of Aryl Halides. Retrieved from [Link]
- Google Patents. (n.d.). EP3176161A1 - Buchwald-hartwig arylation method for the preparation of tertiary amines.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
MIT Open Access Articles. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Retrieved from [Link]
-
Reddit. (2025, June 24). Brainstorming a Buchwald-Hartwig coupling. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
ACS Publications. (2020, October 9). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Retrieved from [Link]
-
SciSpace. (n.d.). 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method. Retrieved from [Link]
-
ACS Publications. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (n.d.). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Retrieved from [Link]
- Google Patents. (n.d.). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved from [Link]
-
PubMed. (2015, March 27). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. Our goal is to equip you with the scientific rationale and practical protocols to overcome common purification challenges, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this arylpiperazine intermediate.
Q1: What are the most likely impurities in my crude sample?
The impurity profile of this compound is primarily dictated by its synthesis, most commonly the Buchwald-Hartwig amination.[1][2] Understanding these potential contaminants is the first step toward a rational purification strategy.
| Impurity Category | Specific Examples | Rationale for Formation |
| Unreacted Starting Materials | 1-tert-butyl piperazine-1-carboxylate, 1-bromo-2-halobenzene | Incomplete reaction conversion. |
| Catalyst Residues | Palladium complexes, phosphine ligands (e.g., BINAP, XantPhos), or their oxides.[3] | Remnants from the cross-coupling reaction. Often appear as a dark coloration or fine black precipitate. |
| Side-Reaction Products | 1-(2-bromophenyl)piperazine (de-Boc'd product), hydrodehalogenated arene (bromobenzene).[1] | Acid-catalyzed or thermal cleavage of the Boc protecting group[4][5]; competing reaction pathway in Buchwald-Hartwig amination.[1] |
| Reagent-Derived Impurities | Inorganic salts (e.g., sodium bromide, cesium carbonate), residual base (e.g., NaOtBu). | Byproducts and excess reagents from the reaction workup. |
| Solvent Residues | Toluene, Dioxane, THF, DMF.[3][6] | Incomplete removal of reaction or extraction solvents. |
Q2: My crude product is dark brown or black. What causes this and how can I fix it?
This is a classic sign of residual palladium catalyst, which has likely precipitated as palladium black. These fine particles can be challenging to remove by standard filtration.
Causality: During the reaction or workup, the soluble palladium catalyst can be reduced to its insoluble elemental form (Pd(0)), which is a highly dispersed black solid.
Solutions:
-
Filtration through Celite®: Before concentration, pass the organic solution of your crude product through a short plug of Celite® or silica gel. This provides a fine filtration medium that effectively traps the palladium particles.
-
Activated Carbon (Charcoal) Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane). Add a small amount of activated charcoal (typically 1-5% w/w), stir for 15-30 minutes at room temperature, and then filter through Celite® to remove the charcoal and the adsorbed impurities. Caution: Activated carbon can also adsorb your product, so use it sparingly and monitor for product loss.
Q3: How do I effectively remove unreacted starting materials?
Unreacted starting materials, particularly the aryl halide and Boc-piperazine, are the most common organic impurities. Their removal is critical for achieving high purity.
Primary Method: Flash Column Chromatography This is the most robust method for separating compounds with different polarities. The target compound is moderately polar, while the starting materials typically have distinct polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic system of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate). A typical starting point is 10-20% ethyl acetate in hexanes. The optimal ratio should be determined by Thin Layer Chromatography (TLC) first.
Secondary Method: Acid-Base Liquid-Liquid Extraction (LLE) Unreacted 1-tert-butyl piperazine-1-carboxylate is basic and can be removed with a mild acidic wash.[7]
-
Protocol: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a 5% aqueous citric acid or saturated ammonium chloride solution. The basic piperazine starting material will be protonated to form a water-soluble salt and partition into the aqueous layer. The target compound, being a weaker base due to the carbamate and aryl group, will largely remain in the organic layer. Follow with a brine wash to remove residual water.
Q4: My TLC shows a baseline spot that I suspect is the de-Boc'd product. How do I remove this impurity?
The formation of 1-(2-bromophenyl)piperazine indicates the loss of the tert-butoxycarbonyl (Boc) protecting group.[4] This impurity is significantly more polar and more basic than your target compound.
Causality: The Boc group is labile to strong acids.[8] Trace amounts of acid during workup or prolonged exposure to silica gel can cause partial deprotection.
Solutions:
-
Acid-Base LLE: As this impurity is a secondary amine, it is much more basic than the Boc-protected product. A wash with dilute acid (as described in Q3) is highly effective at removing it.
-
Column Chromatography: Due to the free amine, the de-Boc'd product has a very high affinity for silica gel and will stick strongly to the baseline or elute only with very polar solvents (e.g., methanol). It is easily separated from the desired product during chromatography.
Q5: Is it possible to purify my product without using column chromatography?
Yes, if your crude product is a solid and is relatively pure (>90%), recrystallization is an excellent and scalable alternative to chromatography.
Rationale: Recrystallization purifies compounds based on differences in solubility. The goal is to find a solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain dissolved at all temperatures.[4]
Procedure:
-
Solvent Screening: Test small amounts of your crude material in various solvents (e.g., isopropanol, ethanol, ethyl acetate, heptane, or mixtures thereof) to find a suitable system.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator to induce crystallization. Slow cooling is key to forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting Guides & Protocols
Guide 1: Comprehensive Purification Workflow
This workflow provides a start-to-finish process for purifying crude this compound.
Caption: Standard purification workflow for this compound.
Step-by-Step Protocol:
-
Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. If a strong base like NaOtBu was used, a wash with a mild acid like saturated NH₄Cl solution can be beneficial. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification Decision:
-
If the crude product is a solid with >90% purity: Proceed with Recrystallization (Guide 3) .
-
If the crude product is an oil or has <90% purity: Proceed with Flash Column Chromatography (Guide 2) .
-
-
Final Analysis: After purification, obtain the final product and verify its purity and identity using analytical techniques such as NMR, LC-MS, and melting point.
Guide 2: Troubleshooting Flash Column Chromatography
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Spots) | - Incorrect eluent polarity.- Column overloaded. | - Optimize Eluent: Perform thorough TLC analysis first. Aim for a target compound Rf of 0.2-0.35. Test different solvent systems (e.g., Hexane/EtOAc vs. Dichloromethane/Methanol).- Reduce Load: Use a proper ratio of crude material to silica gel (typically 1:50 to 1:100 w/w). |
| Product Streaking on TLC/Column | - Compound is slightly acidic or basic.- Sample is not fully dissolved or is precipitating on the column. | - Add a Modifier: Add 0.1-1% triethylamine (Et₃N) to the eluent to suppress the interaction of basic spots with acidic silica.[9]- Ensure Solubility: Ensure the sample is fully dissolved in a minimal amount of the initial eluent or loading solvent before applying to the column. |
| Compound Not Eluting | - Eluent polarity is too low.- Compound has degraded on silica. | - Increase Polarity: Gradually increase the percentage of the polar solvent in your eluent system.- Use a Different Stationary Phase: Consider using neutral alumina if your compound is sensitive to acidic silica gel. |
| Colored Impurities Co-elute | - Impurity has similar polarity to the product. | - Charcoal Pre-treatment: Perform an activated carbon treatment before chromatography (see Q2).- Try a Different Solvent System: Changing the eluent system can alter the relative elution order of compounds. |
Guide 3: Troubleshooting Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Product "Oils Out" (Forms a liquid layer instead of crystals) | - Solution is supersaturated at a temperature above the product's melting point.- Cooling was too rapid.- Solvent is too non-polar. | - Reheat and Add Co-solvent: Reheat the mixture until it is homogeneous. Add a small amount of a more polar "anti-solvent" (one in which the product is less soluble) until the solution becomes slightly cloudy, then add a drop of the primary solvent to clarify. Cool slowly.- Slower Cooling: Insulate the flask to ensure a very slow cooling rate. |
| No Crystals Form Upon Cooling | - Solution is not sufficiently saturated.- Product is too soluble in the chosen solvent. | - Concentrate: Gently evaporate some of the solvent and attempt to cool again.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line. Add a single seed crystal of the pure product if available.- Cool Further: Use a dry ice/acetone bath for maximum cooling. |
| Poor Recovery (Low Yield) | - Too much solvent was used.- Product has significant solubility even in the cold solvent.- Crystals were washed with warm solvent. | - Use Minimum Solvent: Use only the absolute minimum amount of hot solvent required to dissolve the solid.- Optimize Solvent System: Find a solvent in which the product has lower solubility at cold temperatures.- Wash Correctly: Always wash the filtered crystals with a small amount of ice-cold solvent. |
References
- ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions | Request PDF.
- Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry.
- ACS GCI Pharmaceutical Roundtable. Bases - Wordpress.
- BenchChem.
- Wikipedia.
- BenchChem.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- NIH.
- Semantic Scholar. (2012).
- BenchChem.
- White Rose Research Online.
- Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
- Google Patents. CN105954376A - Method for extraction and derivatization of piperazine residues in tissue of fowls and pigs.
- ACS Publications. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Chemistry LibreTexts. (2023).
- PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties.
- ChemRxiv.
- PubMed Central. Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate stability and degradation pathways
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate (CAS: 494773-35-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and validated protocols related to the stability and degradation of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of the compound.
Q1: What are the optimal long-term storage conditions for this compound?
A: For optimal shelf-life and to prevent degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a refrigerator (2-8°C). It should be protected from light and moisture, which can initiate degradation pathways.[1]
Q2: Is this compound stable in common organic solvents or aqueous solutions?
A: The compound is generally stable for short periods in common aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) at room temperature. However, prolonged storage in solution is not recommended. It is particularly unstable in acidic solutions, as this will catalyze the cleavage of the tert-butyloxycarbonyl (Boc) protecting group.[2][3] It exhibits greater stability under neutral or basic conditions, though strong bases may facilitate slow hydrolysis of the carbamate over time.[4][5]
Q3: What are the primary chemical incompatibilities I should be aware of during my experiments?
A: The primary incompatibilities are:
-
Strong Acids: Reagents like Trifluoroacetic acid (TFA), Hydrochloric acid (HCl), and strong Lewis acids will rapidly cleave the Boc group.[2][5]
-
Strong Oxidizing Agents: The piperazine ring is susceptible to oxidation.[6][7] Avoid reagents like hydrogen peroxide (under harsh conditions), permanganates, or prolonged exposure to atmospheric oxygen at elevated temperatures.
-
High Temperatures: Thermal deprotection of the Boc group can occur at elevated temperatures (e.g., >140°C), even in the absence of acid.[8][9]
Q4: How can I quickly assess the purity of a newly received or stored batch of this compound?
A: The most effective methods for purity assessment are:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can identify the parent compound and detect key potential impurities, such as the deprotected piperazine (mass difference of -100.05 Da) or oxidized byproducts (+16 Da).
-
¹H NMR (Proton Nuclear Magnetic Resonance): Check for the characteristic signals of the tert-butyl group (a singlet around 1.4-1.5 ppm) and the aromatic and piperazine protons. The absence of a free N-H proton signal from the deprotected piperazine confirms the integrity of the Boc group.
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Issue 1: My reaction yield is consistently low, and I suspect the starting material has degraded.
-
Possible Cause: The most likely culprit is the unintentional cleavage of the Boc group due to exposure to acidic contaminants in your solvents, reagents, or on glassware. The resulting free piperazine may react differently or be lost during workup.
-
Troubleshooting Workflow:
-
Verify Purity: Before starting your reaction, run an LC-MS or NMR on your starting material. Look for a peak corresponding to 1-(2-bromophenyl)piperazine.
-
Use High-Purity Solvents: Ensure your solvents are anhydrous and free from acidic impurities. Freshly distilled or high-purity commercial solvents are recommended.
-
Neutralize Glassware: If you suspect acidic residue, rinse your glassware with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in your solvent) and dry thoroughly before use.
-
Store Properly: After opening, purge the container with an inert gas like argon before re-sealing and storing in the refrigerator.
-
Issue 2: During a subsequent synthetic step, I observe an unexpected side product with a mass increase of +56 Da.
-
Possible Cause: This is a classic sign of t-butylation.[10] If trace acid is present, a small amount of your starting material can deprotect, releasing a reactive tert-butyl cation. This cation can then act as an electrophile and alkylate any available nucleophile in your reaction, including another molecule of starting material, your desired product, or even certain solvents.[4][10]
-
Preventative Measures:
-
Maintain Anhydrous & Aprotic Conditions: Water can participate in the deprotection mechanism, so ensure your reaction is dry.
-
Incorporate a Proton Sponge: If your reaction can tolerate it, a non-nucleophilic base like 2,6-lutidine or proton sponge can be added to scavenge any stray protons.
-
Use Scavengers (During Intentional Deprotection): When you are intentionally removing the Boc group with strong acid, always include a scavenger like triisopropylsilane (TIS) or anisole (2-5% v/v) to trap the tert-butyl cation and prevent it from reacting elsewhere.[10]
-
Issue 3: My material is developing a yellowish tint over time, and TLC/LC analysis shows new, more polar impurities.
-
Possible Cause: This suggests oxidative degradation of the piperazine ring or potential photodecomposition of the bromophenyl moiety.[6][7] The piperazine nitrogen atoms can be oxidized to N-oxides or other degradation products, which are typically more polar.
-
Solutions:
-
Inert Atmosphere: Handle and store the material under an inert gas (argon or nitrogen) at all times.
-
Use Degassed Solvents: For reactions, sparge your solvents with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.[11]
-
Principal Degradation Pathways
Understanding the mechanisms of degradation is crucial for designing robust experimental conditions.
Pathway 1: Acid-Catalyzed Hydrolysis (Deprotection) and t-Butylation
This is the most significant and common degradation pathway. The Boc group is designed to be labile to acid. The mechanism proceeds via protonation of the carbamate, followed by the elimination of isobutylene and carbon dioxide to yield the free secondary amine.[2] The liberated tert-butyl cation is a potent electrophile responsible for side reactions.
Caption: Acid-catalyzed degradation and t-butylation side reaction.
Pathway 2: Oxidative Degradation
The tertiary amine of the piperazine ring is susceptible to oxidation, especially at the nitrogen adjacent to the phenyl ring. This can lead to the formation of N-oxides or other, more complex, degradation products.
Caption: Potential oxidative degradation pathways of the piperazine core.
Data Summary Table: Degradation Products
| Stress Condition | Potential Degradation Product(s) | Primary Mechanism |
| Acidic (e.g., 0.1 M HCl) | 1-(2-Bromophenyl)piperazine | Acid-catalyzed hydrolysis of the Boc group[2] |
| Acidic + Nucleophile | t-Butylated species | Electrophilic alkylation by tert-butyl cation[10] |
| Oxidative (e.g., 3% H₂O₂) | Piperazine N-oxides, formylpiperazines[6][12] | Oxidation of piperazine nitrogen atoms |
| Thermal (>140°C) | 1-(2-Bromophenyl)piperazine | Thermolytic cleavage of the Boc group[9] |
| Photolytic (UV/Vis Light) | Debrominated or other radical species | Photodegradation of the bromophenyl group[11] |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to identify potential degradants and establish a stability-indicating analytical method, based on ICH guidelines.[13]
1. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 1.0 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 1.0 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place ~5 mg of the solid compound in a vial and heat in an oven at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a thin layer of the solid compound and a 1 mg/mL solution (in quartz) to light exposure as per ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).[11]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable gradient HPLC-UV/MS method to separate and identify the degradation products.
Protocol 2: Optimized Boc-Deprotection with Side Product Suppression
This protocol ensures efficient cleavage of the Boc group while minimizing the formation of t-butylation impurities.
1. Materials:
-
This compound (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) (10 eq)
-
Triisopropylsilane (TIS) (scavenger, 0.5 eq)
2. Procedure:
-
Dissolve the starting material in DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere.
-
Add Triisopropylsilane (TIS) to the solution.
-
Cool the mixture to 0°C using an ice bath.
-
Add TFA dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in a minimal amount of DCM and co-evaporate with toluene (2x) to remove residual TFA.
-
The product is typically obtained as the TFA salt. If the free base is required, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine. Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected free amine.
References
- 1. innospk.com [innospk.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 7. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
- 12. zenodo.org [zenodo.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing solvent conditions for reactions involving tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Welcome to the technical support center for optimizing solvent conditions in reactions involving tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block.
The following question-and-answer format addresses specific experimental issues, explaining the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Solubility of Starting Material
Q1: I'm observing poor solubility of this compound in my reaction solvent, leading to incomplete conversion. What solvents are recommended for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination?
A1: This is a common issue given the compound's relatively nonpolar nature. The choice of solvent is critical as it influences not only solubility but also catalyst activity and reaction kinetics.[1][2][3]
For palladium-catalyzed cross-coupling reactions, a range of solvents can be effective. Here's a breakdown of common choices and their rationale:
-
Aprotic Polar Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are often used due to their ability to dissolve a wide range of organic substrates and inorganic salts (bases).[3] However, be aware that highly polar solvents can sometimes favor undesired side reactions or stabilize catalyst resting states, hindering the catalytic cycle.[4][5]
-
Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-Dioxane are frequently employed. They offer good solubility for many organic reagents and are compatible with a wide array of catalysts and bases.[6] Dioxane, in particular, is a common choice for Suzuki reactions.[6]
-
Aromatic Hydrocarbons: Toluene and Xylenes are less polar options that can be advantageous, especially in Buchwald-Hartwig aminations.[5][6] Their lower polarity can sometimes disfavor the formation of certain byproducts.[5]
-
Solvent Mixtures: Often, a mixture of solvents provides the best balance of solubility and reactivity. For instance, a common system for Suzuki reactions is a mixture of an organic solvent (like toluene or THF) with water to facilitate the dissolution of the inorganic base (e.g., K₂CO₃ or K₃PO₄).[7]
Troubleshooting Workflow for Solubility Issues:
Caption: Decision tree for addressing solubility challenges.
Issue 2: Low or No Product Yield in Cross-Coupling Reactions
Q2: My Suzuki-Miyaura (or Buchwald-Hartwig) reaction with this compound is giving low to no yield. What are the key parameters to investigate?
A2: Low or no yield in palladium-catalyzed cross-coupling reactions is a multifaceted problem.[8] A systematic approach is crucial for identifying the root cause.[8] Here are the primary factors to consider:
-
Catalyst System (Palladium Source and Ligand):
-
Catalyst Activity: Ensure your palladium source is active. Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(ligand)₂ require in situ reduction to the active Pd(0) species.[8][9] If this reduction is inefficient, the catalytic cycle won't initiate.[8][10] Consider using a pre-activated Pd(0) source like Pd(PPh₃)₄ or a more advanced precatalyst system.[11]
-
Ligand Choice: The ligand is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[8] For the sterically hindered ortho-bromo position on your substrate, bulky electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often excellent choices for both Suzuki and Buchwald-Hartwig reactions.[7]
-
-
Base Selection:
-
Strength and Type: The base plays a crucial role in both the Suzuki and Buchwald-Hartwig reactions.[12][13] In Suzuki couplings, the base activates the boronic acid for transmetalation.[12] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is required to deprotonate the amine or the palladium-amine complex.[5][13]
-
Common Choices:
-
Suzuki: Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used, often in an aqueous/organic solvent mixture.[7][14]
-
Buchwald-Hartwig: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are frequently employed in anhydrous, aprotic solvents like toluene or THF.[15]
-
-
-
Solvent and Temperature:
-
As discussed in Issue 1, the solvent must solubilize the reactants. The reaction temperature is also critical. While some modern catalyst systems can operate at room temperature, many cross-coupling reactions require heating (e.g., 80-110 °C) to overcome activation barriers, particularly for less reactive aryl chlorides or bromides.[6]
-
Data Summary: Recommended Starting Conditions for Cross-Coupling
| Reaction Type | Recommended Solvents | Recommended Bases | Typical Temperature Range |
| Suzuki-Miyaura | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | K₂CO₃, K₃PO₄, Cs₂CO₃ | 80 - 110 °C |
| Buchwald-Hartwig | Toluene, Dioxane, THF | NaOtBu, K₃PO₄, LiHMDS | 80 - 110 °C |
Issue 3: Unwanted Side Reactions - Homocoupling and Debromination
Q3: I am observing significant amounts of homocoupled boronic acid byproduct (in a Suzuki reaction) or debrominated starting material. How can I minimize these side reactions?
A3: These are common and often related side reactions in palladium-catalyzed couplings.
-
Homocoupling: This occurs when two molecules of the organoboron reagent couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle that consumes the boronic acid.[9]
-
Mitigation Strategy: Rigorous degassing of the reaction mixture is paramount. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[8]
-
-
Debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom. It can occur through various pathways, including a reaction with trace water or other proton sources in the presence of the Pd(0) catalyst and a base.
-
Mitigation Strategy:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, especially for reactions sensitive to water, like those using strong alkoxide bases.
-
Optimize Base: A weaker base or a different base/solvent combination might be necessary. For instance, in some cases, switching from a carbonate to a phosphate base can reduce the rate of debromination.
-
Ligand Choice: The choice of ligand can also influence the rate of side reactions. Screening different ligands may reveal one that favors the desired cross-coupling over debromination.
-
-
Experimental Workflow for Minimizing Side Reactions:
Caption: Troubleshooting workflow for side reactions.
Issue 4: Difficulty with Boc-Deprotection
Q4: After my coupling reaction, I am struggling to remove the tert-butoxycarbonyl (Boc) protecting group. What are the standard and alternative methods?
A4: The Boc group is typically removed under acidic conditions.[16] The choice of acid and solvent is critical to ensure complete deprotection without affecting other functional groups.
-
Standard Method: Trifluoroacetic Acid (TFA)
-
Protocol: A solution of 25-50% TFA in Dichloromethane (DCM) is the most common method.[17] The reaction is typically fast, often completing within 1-4 hours at room temperature.[17] The product is isolated as the TFA salt.
-
Troubleshooting: If the reaction is incomplete, you can increase the concentration of TFA or gently warm the reaction.[17] Be cautious with warming, as it can promote side reactions.
-
-
Alternative Method: Hydrochloric Acid (HCl)
-
Protocol: A solution of 4M HCl in 1,4-dioxane is a widely used alternative.[16][17] This method yields the hydrochloride salt of the deprotected piperazine, which often precipitates from the reaction mixture and can be easily isolated by filtration.[17]
-
Advantages: This can be a cleaner method if the TFA salt proves difficult to handle or purify. The precipitation of the product drives the reaction to completion.
-
Protocol 1: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected piperazine substrate (1 equivalent) in dichloromethane (DCM).
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[17] The product is obtained as the TFA salt.
Protocol 2: Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected piperazine substrate (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution at room temperature.[16]
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.[17]
-
Monitor the reaction by TLC or LC-MS.
-
If a precipitate forms, collect it by filtration and wash with a non-polar solvent like diethyl ether. Alternatively, remove the solvent under reduced pressure to yield the crude hydrochloride salt.[17]
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213.
- BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.
- Sigma-Aldrich. Cross-Coupling Reaction Guide. Sigma-Aldrich.
- Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
- Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). Request PDF.
- Use of base metals in Buchwald-Hartwig coupling. (2025). Wordpress.
- The Role of the Base in Buchwald-Hartwig Amin
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Organic Process Research & Development.
- Fiveable. Palladium-catalyzed cross-coupling reactions. Fiveable.
- Role of the base in Buchwald-Hartwig amin
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.).
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (n.d.).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- J&K Scientific LLC. 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. J&K Scientific LLC.
- EvitaChem. Buy Tert-butyl 4-(3-phenylpropyl)
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.).
- Cross-Coupling Chemistry. (n.d.).
- Buchwald-Hartwig Amin
- Wikipedia.
- Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025).
- ACS GCI Pharmaceutical Roundtable.
- Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. (n.d.). PubMed Central.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination.
- TCI Chemicals. tert-Butyl 4-(4-Bromophenyl)
- PubChemLite. Tert-butyl 2-(4-bromophenyl)
- ChemicalBook. tert-butyl 4-(2-amino-4-bromophenyl)
- Cross-Coupling Reactions Guide. (n.d.).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022).
- Pharmaceutical Technology. New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI.
- Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2025).
- Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. (2005). PubMed.
- BLDpharm. 158985-36-5|tert-Butyl 4-(4-(methoxycarbonyl)phenyl)
- Chemsrc. CAS#:1260603-39-1 | tert-Butyl (S)-2-(4-bromophenyl)
- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Cross-Coupling Reactions for the Synthesis of 2-(2-Bromophenyl)oxane. BenchChem.
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of base metals in Buchwald-Hartwig coupling - Wordpress [reagents.acsgcipr.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Preventing di-substitution in the synthesis of mono-aryl piperazines
Welcome to the Technical Support Center for the synthesis of mono-aryl piperazines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively functionalizing the piperazine scaffold. The N-aryl piperazine motif is a cornerstone in modern pharmaceuticals, appearing in a vast array of FDA-approved drugs.[1][2][3] However, its symmetrical nature presents a persistent challenge: achieving selective mono-N-arylation while preventing the formation of the undesired di-aryl byproduct.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome this synthetic hurdle. We will delve into the mechanistic nuances of common C-N cross-coupling reactions and explore strategies to control selectivity, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
Here we address the most common questions and challenges encountered during the synthesis of mono-aryl piperazines.
Q1: What are the primary methods for synthesizing N-aryl piperazines, and which is best for mono-arylation?
A1: The three most prevalent methods are the Buchwald-Hartwig amination, the Ullmann condensation, and Nucleophilic Aromatic Substitution (SNAr).[4]
-
Buchwald-Hartwig Amination (Pd-catalyzed): This is often the most versatile and widely used method due to its broad substrate scope (aryl chlorides, bromides, iodides, and triflates) and generally high yields.[5][6] For mono-arylation, it is highly effective when used in conjunction with a mono-protected piperazine.[3]
-
Ullmann Condensation (Cu-catalyzed): A classic method that has seen a resurgence with the development of modern ligands that allow for milder reaction conditions. It can be a valuable alternative if palladium-based methods fail.
-
Nucleophilic Aromatic Substitution (SNAr): This method is most effective when the aryl halide is activated by electron-withdrawing groups. It can be a very efficient and cost-effective option for suitable substrates.[4]
The "best" method is highly dependent on your specific aryl halide and the scale of your reaction. For general-purpose, high-yield synthesis of mono-aryl piperazines, a protected Buchwald-Hartwig approach is typically the most reliable starting point.
Q2: Di-substitution is consistently a major byproduct. What is the most robust strategy to ensure mono-selectivity?
A2: The most dependable and widely practiced strategy is the use of a mono-protected piperazine .[7][8][9] The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under many cross-coupling conditions and its straightforward removal under acidic conditions.
Workflow using a Protecting Group:
-
Protection: React piperazine with an equivalent of a protecting group agent (e.g., di-tert-butyl dicarbonate for Boc protection) to yield N-Boc-piperazine.
-
Arylation: Perform the C-N coupling reaction (e.g., Buchwald-Hartwig) on the free secondary amine of N-Boc-piperazine.
-
Deprotection: Remove the protecting group to yield the desired mono-aryl piperazine.
This multi-step approach, while adding steps, provides the highest and most consistent selectivity, simplifying purification and improving overall yield.[8]
Q3: Can I achieve mono-arylation without using a protecting group?
A3: Yes, several strategies can be employed to favor mono-substitution directly, although they often require more careful optimization and may not be as universally effective as the protecting group approach.
-
Stoichiometric Control: Using a large excess of piperazine (e.g., 5-10 equivalents or even using it as the solvent) can statistically favor the mono-arylated product.[4][10][11] This is often employed in process chemistry where cost and atom economy are critical.[4]
-
In-Situ Mono-Protonation: Using a piperazine salt, such as piperazine monohydrochloride, can deactivate one of the nitrogen atoms through protonation, thereby reducing its nucleophilicity and favoring reaction at the free nitrogen.[7][12][13][14]
-
Slow Addition: Adding the aryl halide slowly to the reaction mixture containing piperazine can help maintain a low concentration of the electrophile, reducing the likelihood of the mono-arylated product reacting a second time.[11]
Q4: My Buchwald-Hartwig reaction is not working or gives low yields. What are the critical parameters to check?
A4: The success of a Buchwald-Hartwig amination is highly sensitive to several factors.[15]
-
Catalyst System (Palladium Pre-catalyst & Ligand): The choice of ligand is crucial.[16][17][18] Sterically hindered, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, BINAP) are often necessary, especially for less reactive aryl chlorides.[5][19][20] Ensure the palladium source and ligand are of high purity and handled under an inert atmosphere.
-
Base: The base plays a critical role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[21] The choice of base can also influence selectivity in some systems.[22][23]
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are common choices.[19][21][24] The solubility of all components, including the base, is important for reaction efficiency.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. It is critical to thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| High levels of di-substituted byproduct | 1. Direct arylation of unprotected piperazine. 2. The mono-arylated product is reacting further. 3. Reaction temperature is too high or reaction time is too long. | 1. Employ a mono-protecting group strategy. Start with N-Boc-piperazine for the most reliable outcome.[11][12] 2. Use a large excess of piperazine (5-10 eq.) to outcompete the mono-arylated product.[4] 3. Perform a slow addition of the aryl halide to the reaction mixture at a lower temperature.[11] 4. Monitor the reaction closely by TLC or LC-MS and quench it once the formation of the desired product is maximized. |
| Low or no conversion of starting material | 1. Inactive catalyst. 2. Inappropriate ligand for the aryl halide. 3. Insufficiently strong base. 4. Poor solvent quality (presence of water or oxygen). | 1. Use a fresh palladium source and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[15][21] 2. Screen different ligands. For aryl chlorides, more electron-rich and sterically bulky ligands are often required.[15] 3. Switch to a stronger base like NaOtBu or LHMDS. Ensure the base is fresh and anhydrous. 4. Use freshly distilled, anhydrous, and thoroughly degassed solvent. [15] |
| Formation of side products (e.g., hydrodehalogenation) | 1. Catalyst decomposition. 2. Presence of water or other protic sources. 3. Reaction temperature is too high. | 1. Re-evaluate the catalyst/ligand system. Ensure the ligand provides sufficient stability to the palladium center. 2. Ensure all reagents and solvents are rigorously dried. 3. Lower the reaction temperature and monitor for a longer period. |
| Difficulty in purifying mono-aryl product from piperazine | 1. High boiling point of piperazine. 2. Similar polarity of product and starting material. | 1. Acid-base extraction: After the reaction, dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with dilute aqueous acid (e.g., 1M HCl). The basic piperazine and mono-arylated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract the product back into an organic solvent. 2. Salt precipitation: In some cases, the diacetate salt of piperazine can be selectively precipitated from acetone, aiding in purification.[25] |
Experimental Protocols & Visualizations
Protocol 1: Buchwald-Hartwig Amination using N-Boc-Piperazine
This protocol provides a general method for the palladium-catalyzed arylation of mono-Boc-protected piperazine, which is a reliable route to the mono-arylated product.[3]
Reaction Scheme:
Caption: Buchwald-Hartwig amination of N-Boc-piperazine.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Reagent Addition: Add N-Boc-piperazine (1.2 eq.) and the aryl halide (1.0 eq.) to the flask.
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times). Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Deprotection: Dissolve the purified N-aryl-N'-Boc-piperazine in a suitable solvent (e.g., dichloromethane or dioxane) and treat with a strong acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group.
Troubleshooting Logic Flow
This diagram outlines a decision-making process for troubleshooting a problematic mono-arylation reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 19. orbit.dtu.dk [orbit.dtu.dk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 22. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 23. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate (CAS: 494773-35-2). This resource is designed for researchers, medicinal chemists, and process development professionals who are engaged in the synthesis and purification of this key building block. The inherent basicity of the piperazine moiety, combined with potential impurities from its synthesis, can present unique challenges.[1][2] This guide provides in-depth, experience-driven solutions to common purification issues in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My TLC plate shows significant streaking or tailing for the product spot. What is the cause and how can I fix it?
A1: Tailing is a classic sign of undesirable interactions between a basic compound and the acidic nature of standard silica gel. The secondary amine character of the piperazine ring, even when one nitrogen is Boc-protected, is sufficiently basic to interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor separation and broad, streaky bands.
Solution: To mitigate this, you must neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is the most common and effective choice.[2]
-
Alternative: If TEA is incompatible with your downstream applications, a less volatile base like pyridine can be used, though it is less common.
Q2: After my synthesis, I have multiple spots on my TLC. What are the likely impurities?
A2: The impurities present are almost always related to the synthetic route used. The most common synthesis for this compound is the Buchwald-Hartwig amination, coupling N-Boc-piperazine with an ortho-dihalogenated benzene (e.g., 1-bromo-2-iodobenzene).[3][4]
Common Impurities Include:
-
Unreacted N-Boc-piperazine: Often visible at a lower Rf on the TLC plate.
-
Unreacted Aryl Halide: Typically has a high Rf in common solvent systems.
-
Palladium Catalyst/Ligand Residues: Can appear as baseline impurities or faint spots. These are often colored (dark brown/black).
-
Homocoupled Biaryl Species: From the aryl halide coupling with itself.
-
Hydrodehalogenated Arene: The aryl halide in which the halogen has been replaced by a hydrogen atom, a common side reaction in Pd-catalyzed couplings.[3]
Q3: Can I purify this compound without using column chromatography?
A3: Yes, depending on the nature and quantity of the impurities, other methods can be effective.
-
Acid-Base Extraction: This is a highly effective technique to separate your basic product from non-basic impurities like unreacted aryl halide or homocoupled byproducts.[1] By dissolving the crude mixture in an organic solvent and extracting with a dilute aqueous acid (e.g., 1M HCl), the protonated piperazine derivative will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the purified product is re-extracted into an organic solvent.[1]
-
Recrystallization: If your product is obtained as a solid and is of moderate purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol, or heptane/ethyl acetate) can be an excellent final purification step to achieve high purity.
-
Salt Formation: For large-scale purification, precipitating the product as a salt (e.g., a diacetate or hydrochloride salt) can be a very effective method to remove neutral organic impurities.[1]
In-Depth Troubleshooting Guide
This section addresses specific, complex purification challenges with detailed causal analysis and actionable solutions.
Issue 1: Product Co-elutes with an Unknown Impurity during Column Chromatography
Question: I've optimized my mobile phase with triethylamine, but a persistent impurity has a very similar Rf to my product, making separation by column chromatography impossible. What are my next steps?
Answer: Co-elution is a common problem when an impurity has similar polarity and functional groups to the target compound. The key is to alter the separation mechanism or chemically modify the mixture to make separation possible.
Causality Analysis: The impurity likely shares the basic piperazine framework, making its interaction with the silica stationary phase very similar to your product. This could be a closely related piperazine derivative formed during the synthesis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
Actionable Steps:
-
Change the Adsorbent: Switch from silica gel to basic alumina. Alumina offers a different surface chemistry that may resolve your compounds.
-
Employ an Orthogonal Solvent System: If you are using a standard hexane/ethyl acetate system, switch to a system with different solvent properties, such as dichloromethane/methanol or toluene/acetone (always including 0.1-1% TEA). This alters the hydrogen bonding and dipole interactions, which can significantly change relative Rf values.
-
Leverage Chemical Reactivity: Perform a meticulous acid-base extraction. Even small differences in the pKa of your product and the impurity can be exploited with careful pH control during the extraction process.
Issue 2: Low Overall Yield After Chromatographic Purification
Question: My reaction appears to go to completion by TLC/LC-MS, but my isolated yield after column chromatography is consistently below 50%. Where am I losing my product?
Answer: Significant product loss during chromatography can often be attributed to either irreversible adsorption onto the column or physical loss during processing.
Causality Analysis:
-
Irreversible Adsorption: If the silica gel is not adequately basified, a portion of your product can bind so strongly that it does not elute from the column.
-
Product Instability: The Boc (tert-Butoxycarbonyl) protecting group is sensitive to acid. If residual acid from the reaction workup is present or if the silica gel is particularly acidic, you could be cleaving the Boc group on the column, leading to a more polar, non-eluting species.
-
Physical Loss: Using an excessively large column, too much solvent for elution, or issues with concentrating large volumes of solvent can lead to loss.
Impurity Generation During Synthesis: The following diagram illustrates the common Buchwald-Hartwig synthesis and the origin of typical byproducts that complicate purification.
Caption: Origin of common impurities in the synthesis of the target compound.
Actionable Steps:
-
Pre-treat the Silica: Before packing your column, slurry the silica gel in the initial mobile phase containing 1% TEA and let it sit for 15-20 minutes. This ensures all acidic sites are neutralized before the product is introduced.
-
Perform a "Plug" Filtration: For a quick purification, pass the crude material through a short plug of silica gel or basic alumina using a moderately polar solvent system (e.g., 30-40% Ethyl Acetate in Hexane + 1% TEA). This can remove baseline impurities and unreacted aryl halide without the potential for significant loss on a long column.
-
Ensure a Neutral Workup: Before concentrating your crude reaction mixture, perform a wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid.
-
Optimize Column Size: Use an appropriate amount of silica gel for your sample size. A general rule of thumb is a 30:1 to 50:1 ratio of silica:crude material by weight.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
This protocol is optimized for the purification of gram-scale quantities of the title compound.
-
Slurry Preparation:
-
In a beaker, add the required amount of silica gel (e.g., 50g for 1g of crude material).
-
Add the initial eluent (e.g., 5% Ethyl Acetate in Hexane + 0.5% Triethylamine) to the silica gel to form a free-flowing slurry.
-
Stir the slurry for 10 minutes to ensure complete wetting and neutralization.
-
-
Column Packing:
-
Pour the slurry into the chromatography column.
-
Use gentle air pressure to pack the column bed firmly and drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with a low polarity mobile phase (e.g., 5% EtOAc/Hex + 0.5% TEA).
-
Gradually increase the polarity of the mobile phase (gradient elution) as required, monitoring the separation by TLC.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Place the resulting product under high vacuum to remove residual solvent and triethylamine.
-
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a precise method for determining the purity of your final product.[5][6]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Acid modifier ensures sharp peaks by protonating the piperazine nitrogen. |
| Mobile Phase B | Acetonitrile + 0.1% TFA or Formic Acid | Common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 95% B over 15 minutes | A broad gradient is suitable for separating a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm and 280 nm | The bromophenyl group provides strong UV absorbance at these wavelengths.[5] |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
| Sample Prep | ~1 mg/mL in Acetonitrile or Methanol | Ensures complete dissolution of the sample. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Managing reaction temperature for optimal tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate yield
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing a critical parameter: reaction temperature . As this synthesis is a cornerstone for various pharmaceutical intermediates, achieving optimal yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize this reaction with confidence.
The synthesis of this compound is typically achieved via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] While robust, the reaction's success is highly sensitive to thermal conditions. Temperature dictates the balance between a productive reaction rate and undesirable pathways like catalyst decomposition and side-product formation.
Reaction Overview
The core transformation involves the coupling of an aryl halide (1,2-dibromobenzene) with a protected piperazine (tert-butyl piperazine-1-carboxylate) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Reaction Scheme: (Image for illustrative purposes)
1,2-Dibromobenzene + tert-Butyl piperazine-1-carboxylate --(Pd Catalyst, Ligand, Base, Solvent, Heat)--> this compound
Table 1: Typical Optimized Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Aryl Halide | 1,2-Dibromobenzene | Reactivity order is generally Ar-I > Ar-Br > Ar-Cl. Aryl bromides offer a good balance of reactivity and stability.[3] |
| Amine | tert-Butyl piperazine-1-carboxylate | 1.1 - 1.5 equivalents |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable palladium sources that form the active Pd(0) species in situ.[3] |
| Ligand | XPhos, RuPhos, or other bulky, electron-rich phosphines | Ligand choice is critical for stabilizing the Pd center, promoting reductive elimination, and preventing side reactions.[2][4] |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to deprotonate the amine.[3][4] |
| Solvent | Toluene or Dioxane (Anhydrous, Degassed) | Aprotic solvents that can operate in the desired temperature range and effectively dissolve reactants.[4] |
| Temperature | 80 - 110 °C | This is the most critical parameter to optimize. It must be high enough for efficient reaction but low enough to prevent catalyst death.[3][4] |
| Atmosphere | Inert (Argon or Nitrogen) | The Pd(0) catalyst is sensitive to oxygen and will be deactivated if exposed to air.[4] |
Experimental Workflow Diagram
Caption: General experimental workflow for Buchwald-Hartwig amination.
Troubleshooting Guide
This section addresses specific issues you may encounter, with a focus on temperature as the primary diagnostic and corrective tool.
Q1: My reaction yield is very low, or the reaction has stalled completely. What are the likely temperature-related causes?
A: This is the most common issue and often points to a suboptimal temperature setting. There are two primary competing factors:
-
Temperature Too Low: The reaction rate is likely too slow. The Buchwald-Hartwig catalytic cycle involves several steps (oxidative addition, reductive elimination), each with an activation energy barrier that must be overcome.[1] If the temperature is insufficient, the reaction will proceed very slowly or not at all.
-
Temperature Too High: This can lead to rapid catalyst decomposition.[4] The active Pd(0) species, stabilized by the phosphine ligand, is thermally sensitive. At excessive temperatures, the ligand can dissociate, causing the palladium to precipitate as inactive "palladium black."
-
Signs of Decomposition: A visible change in the reaction mixture from a homogeneous solution to a suspension containing black particles.
-
Solution: Lower the reaction temperature. If you suspect decomposition has already occurred, the reaction is likely unsalvageable. For future runs, start at a lower temperature (e.g., 80 °C) and run for a longer period. A cleaner reaction over 24 hours at 80 °C is far superior to a failed reaction after 4 hours at 120 °C.
-
Q2: I'm observing significant side product formation. How can temperature adjustments help?
A: The formation of side products is a classic sign that the reaction conditions, particularly temperature, are favoring undesired pathways.
-
Hydrodehalogenation: This is the reduction of the starting 1,2-dibromobenzene to bromobenzene. This side reaction can be exacerbated by high temperatures.[4]
-
Solution: Lowering the reaction temperature is the most effective way to minimize this pathway. Ensure a strictly inert atmosphere, as trace hydrogen sources can contribute to this issue.[4]
-
-
Aryl Halide Homocoupling (Biaryl Formation): This involves the coupling of two molecules of 1,2-dibromobenzene. This pathway becomes more competitive at higher temperatures.
-
Solution: Reduce the reaction temperature. Additionally, optimizing the catalyst-to-ligand ratio can favor the desired C-N bond formation over C-C coupling.[4]
-
Q3: The reaction seems complete, but my final product is impure and difficult to purify. Could the temperature be the culprit?
A: Absolutely. High temperatures can cause the thermal degradation of not only the catalyst but also the starting materials, the Boc-protecting group on the piperazine, or the final product itself. This leads to a complex mixture of impurities that can co-elute with your desired product during chromatography.
-
Solution: Operate at the lowest temperature that provides a reasonable reaction rate. A slightly longer reaction time at a lower temperature (e.g., 90 °C) will almost always yield a cleaner crude product than a rapid reaction at a higher temperature (e.g., 110 °C), simplifying purification and ultimately improving the isolated yield.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting temperature-related issues.
Frequently Asked Questions (FAQs)
Q1: What is the definitive optimal temperature for this reaction? There is no single "perfect" temperature; it must be determined empirically for your specific setup. However, a starting point of 100 °C in toluene is a well-established condition for coupling aryl bromides.[4][5] Optimization should then proceed by adjusting downwards for purity or upwards for rate.
Q2: My lab uses microwave synthesis. How does that affect the choice of temperature? Microwave heating can dramatically shorten reaction times by efficiently reaching high temperatures.[6] For this reaction, temperatures of 130-150 °C for short durations (e.g., 10-30 minutes) might be effective.[6][7] However, the risk of catalyst decomposition and side product formation is significantly higher. Careful temperature control and optimization are even more critical than with conventional heating.
Q3: Can I run this reaction at room temperature? While some modern, highly sophisticated palladium precatalysts and ligands have enabled room-temperature Buchwald-Hartwig aminations for certain substrates, it is not typical for standard aryl bromides.[8][9][10] Achieving a reasonable reaction rate for this specific transformation at room temperature would likely require specialized and more expensive catalyst systems. For general applications, thermal conditions are standard.
Q4: How does the choice of solvent impact the reaction temperature? The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. Toluene (boiling point: 111 °C) and dioxane (boiling point: 101 °C) are frequently used because their boiling points align well with the optimal thermal window for this coupling.[4] Using a lower-boiling solvent like THF (boiling point: 66 °C) would necessitate running the reaction at a lower temperature, which may be too slow, or require a sealed vessel to operate under pressure.
Detailed Experimental Protocol
This protocol is a representative example and should be optimized based on the principles discussed above.
Materials:
-
1,2-Dibromobenzene (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
XPhos (4 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Preparation: Add the Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene, followed by 1,2-dibromobenzene and tert-butyl piperazine-1-carboxylate using syringes.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Buchwald-Hartwig Amination for Chlorophenyl-Piperidine Coupling.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Purdue University Graduate School. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Hartwig, J. F., & Stambuli, J. P. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Journal of Organic Chemistry, 64(15), 5575-5580.
- SciSpace. (n.d.). 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- ResearchGate. (n.d.). Palladium-Catalyzed Amination of Aryl Bromides Using Temperature-Controlled Microwave Heating.
- Ogata, T., & Hartwig, J. F. (n.d.).
- Ogata, T., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 130(42), 13848–13849.
- National Institutes of Health. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)
- Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Anderson, K. W., et al. (2006). Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. Synlett, 2006(19), 3207-3210.
- National Institutes of Health. (2020). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PMC.
- Google Patents. (n.d.). CN113429340B - Method for preparing 4-(6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
- ResearchGate. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands.
- National Institutes of Health. (2011).
- ResearchGate. (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig....
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Validation & Comparative
A Guide to the Structural Verification of a Key Synthetic Building Block: Predictive ¹H NMR Analysis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
In the landscape of modern drug discovery, N-aryl piperazines are privileged scaffolds, forming the core of numerous therapeutic agents. Among the vast array of available building blocks, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate stands out as a versatile intermediate for introducing a substituted phenylpiperazine moiety. Its utility in constructing complex molecules necessitates unambiguous structural verification, for which Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone technique.
This guide provides an in-depth analysis of the ¹H NMR spectrum for this compound. In the absence of a definitive, publicly available reference spectrum, we will employ a predictive approach grounded in established spectroscopic principles. By starting with the known spectrum of a simpler analog, tert-butyl 4-phenylpiperazine-1-carboxylate, we will logically deduce the expected spectral features of our target compound, offering researchers a robust framework for its identification and quality assessment.
Predictive ¹H NMR Analysis: From a Simple Phenyl to a Complex ortho-Substituted Aryl Group
The chemical structure of a molecule dictates its NMR spectrum. The addition of a bulky, electronegative bromine atom at the ortho position of the phenyl ring dramatically alters the electronic environment and symmetry compared to its unsubstituted counterpart, leading to predictable and observable changes in the ¹H NMR spectrum.
Baseline for Comparison: tert-Butyl 4-phenylpiperazine-1-carboxylate *
To understand the spectrum of our target, we first examine the known ¹H NMR data for the simpler, unsubstituted analog, tert-butyl 4-phenylpiperazine-1-carboxylate.
-
¹H NMR (500 MHz, CDCl₃) : δ 7.30 - 7.27 (m, 2H), 6.95 - 6.90 (m, 3H), 3.59 (t, J = 5.2 Hz, 4H), 3.14 (t, J = 5.1 Hz, 4H), 1.50 (s, 9H).[1]
This spectrum is characterized by its relative simplicity, arising from the symmetry of the phenyl and piperazine groups.
Predicted ¹H NMR Spectrum: this compound *
Now, let's predict how the introduction of the 2-bromo substituent will change this spectrum.
Structure and Proton Environments:
-
Aromatic Region (δ ~6.9-7.6 ppm): The symmetry of the phenyl ring is now broken. Instead of two simple multiplets, we expect four distinct signals, one for each aromatic proton. The proton ortho to the bromine (H-3) will be significantly deshielded, while the others will appear as complex multiplets due to mutual coupling.
-
H-6' (ortho to piperazine): Expected to be a doublet of doublets (dd).
-
H-3' (ortho to bromine): Expected to be a doublet of doublets (dd), likely shifted downfield.
-
H-4', H-5' (meta to substituents): Expected to be complex multiplets, likely triplets of doublets (td).
-
-
Piperazine Region (δ ~3.0-3.7 ppm): The piperazine ring protons exist in a dynamic equilibrium of chair conformations.
-
Protons on N¹ (Boc-protected): These four protons (Ha) are adjacent to the electron-withdrawing Boc group and are expected to appear as a multiplet around δ 3.6 ppm .
-
Protons on N⁴ (Aryl-substituted): These four protons (Hb) are adjacent to the bromophenyl ring and are expected as a multiplet around δ 3.1-3.2 ppm . Restricted rotation around the N-Aryl bond can sometimes lead to signal broadening.
-
-
tert-Butyl (Boc) Group (δ ~1.5 ppm): The nine equivalent protons of the tert-butyl protecting group will appear as a sharp, strong singlet. This signal is an excellent landmark for confirming the presence of the Boc group and for integration referencing.
Standard Operating Protocol for ¹H NMR Acquisition
To ensure reproducibility and accuracy, a standardized acquisition protocol is essential. This protocol is designed to provide a high-quality spectrum for structural confirmation of N-Boc-arylpiperazine derivatives.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte, this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for this class of compounds and its single residual peak at δ 7.26 ppm.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Use a standard 400 MHz or 500 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum using standard single-pulse parameters. A typical acquisition might involve:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 8-16 (adjust for sample concentration)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CDCl₃ peak to δ 7.26 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Caption: Experimental workflow for acquiring a standard ¹H NMR spectrum.
Comparative Spectral Data
The following table summarizes the key differences expected between the reference compound and the target analyte. This comparison highlights the diagnostic signals that researchers should focus on for successful identification.
| Proton Environment | tert-Butyl 4-phenylpiperazine-1-carboxylate (Experimental Data[1]) | This compound (Predicted Data) | Key Distinguishing Feature |
| Aromatic Protons | δ 7.30-7.27 (m, 2H), 6.95-6.90 (m, 3H) | δ ~7.0-7.6 (4H, four distinct multiplets, e.g., dd, td) | Loss of symmetry; appearance of four complex signals instead of two. |
| Piperazine Protons (N¹-CH₂) | δ 3.59 (t, 4H) | δ ~3.6 (m, 4H) | Signal multiplicity may change from a simple triplet to a more complex multiplet. |
| Piperazine Protons (N⁴-CH₂) | δ 3.14 (t, 4H) | δ ~3.1-3.2 (m, 4H) | Similar to N¹ protons, expect a more complex multiplet. |
| tert-Butyl Protons | δ 1.50 (s, 9H) | δ ~1.50 (s, 9H) | Remains a sharp singlet; serves as a reliable internal reference point. |
Conclusion
While a definitive reference spectrum for this compound is not readily found in the surveyed literature, a reliable identification can be achieved through a predictive analysis based on the known spectrum of its unsubstituted analog. The key spectral signatures to confirm the structure are: (1) the presence of a sharp, 9-proton singlet around δ 1.50 ppm for the Boc group; (2) two distinct multiplets for the piperazine protons totaling 8 protons; and most diagnostically, (3) the loss of symmetry in the aromatic region, resulting in four distinct and complex signals between δ 7.0-7.6 ppm. By following the standardized protocol provided, researchers can confidently acquire and interpret the ¹H NMR data to verify the identity and purity of this valuable synthetic intermediate.
References
[2] Shaken Not Stirred: Unleashing the Potential of Mechanochemical Synthesis. (n.d.). Cardiff University -ORCA. Retrieved January 5, 2026, from [Link] [1] Nicholson, W. I., Howard, J. L., Magri, G., Seastram, A. C., Khan, A., Morrill, L. C., Richards, E., & Browne, D. L. (2021). Ball Milling Enabled Reactivity of Manganese Metal. Angewandte Chemie International Edition, 60(40), 22017-22023. Available from ChemRxiv: 10.33774/chemrxiv-2021-s7r6b
Sources
A Definitive Guide to the Structural Confirmation of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate using 13C NMR
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, particularly those with pharmaceutical potential such as tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, verifying the atomic connectivity is not merely a procedural step but a critical determinant of a compound's identity and, consequently, its biological activity. This guide provides an in-depth analysis of the use of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound, comparing its efficacy with other common analytical techniques and offering a robust experimental protocol.
The Central Role of 13C NMR in Structural Elucidation
While a suite of analytical techniques is often employed for comprehensive characterization, 13C NMR spectroscopy offers a direct and powerful method for mapping the carbon skeleton of a molecule. Unlike 1H NMR, where proton signals can be subject to complex splitting patterns and overlapping, 13C NMR spectra, particularly when proton-decoupled, typically display a single peak for each unique carbon atom. This provides a clear and often definitive count of the non-equivalent carbons in a molecule, a fundamental piece of information for structure confirmation. For a molecule like this compound, with its distinct chemical environments—the tert-butoxycarbonyl (Boc) protecting group, the piperazine ring, and the substituted aromatic ring—13C NMR is exceptionally well-suited to resolve and identify each carbon atom.
Deciphering the 13C NMR Spectrum of this compound
The expected 13C NMR spectrum of this compound would exhibit a series of distinct signals corresponding to the different carbon environments within the molecule. Based on established chemical shift ranges for similar functional groups and substitution patterns, a predicted spectrum can be constructed.
Molecular Structure and Carbon Numbering:
Caption: Numbering scheme for the carbon atoms in this compound.
Predicted 13C NMR Chemical Shifts:
| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C9 (3C) | tert-Butyl (CH₃) | ~28.4 | Characteristic upfield signal for the methyl carbons of a Boc group.[1] |
| C2, C6 | Piperazine (-CH₂-N-Boc) | ~45-50 | Carbons adjacent to the nitrogen bearing the electron-withdrawing Boc group are deshielded. |
| C3, C5 | Piperazine (-CH₂-N-Ar) | ~50-55 | Carbons adjacent to the nitrogen attached to the aromatic ring. |
| C8 | tert-Butyl (quaternary C) | ~80.0 | The quaternary carbon of the Boc group, significantly downfield due to the adjacent oxygen.[1] |
| C2' | Aromatic (C-Br) | ~112-115 | The carbon directly attached to bromine experiences a "heavy atom effect," shifting it upfield compared to what would be expected based on electronegativity alone.[2] |
| C6' | Aromatic (CH) | ~122-124 | Aromatic CH ortho to the piperazine nitrogen. |
| C4' | Aromatic (CH) | ~124-126 | Aromatic CH para to the piperazine nitrogen. |
| C5' | Aromatic (CH) | ~128-130 | Aromatic CH meta to the piperazine nitrogen and para to the bromine. |
| C3' | Aromatic (CH) | ~132-134 | Aromatic CH meta to both the piperazine nitrogen and the bromine. |
| C1' | Aromatic (C-N) | ~148-152 | The ipso-carbon attached to the piperazine nitrogen, significantly deshielded. |
| C7 | Carbonyl (C=O) | ~154.5 | The carbonyl carbon of the Boc group, appearing in the characteristic downfield region for carbamates.[1] |
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool, a comprehensive structural confirmation often involves a combination of techniques. Here's a comparative analysis:
| Technique | Information Provided | Advantages for this Molecule | Limitations for this Molecule |
| 1H NMR Spectroscopy | Provides information on the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. | Confirms the presence of the tert-butyl group (singlet, 9H), the piperazine protons (complex multiplets), and the aromatic protons (distinct splitting pattern). | The signals for the piperazine protons can be complex and overlap, making definitive assignment challenging without 2D NMR techniques. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | Confirms the molecular formula (C₁₅H₂₁BrN₂O₂) through the molecular ion peak and shows a characteristic isotopic pattern for bromine. | Does not provide direct information about the connectivity of the atoms (isomerism). |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | Confirms the presence of the C=O group of the carbamate (~1690 cm⁻¹), C-N bonds, and aromatic C-H bonds. | Provides limited information about the overall carbon skeleton and connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed information on proton-proton (COSY) and proton-carbon (HSQC, HMBC) correlations. | Can definitively assign all proton and carbon signals, confirming the connectivity of the entire molecule. | More time-consuming to acquire and interpret than 1D NMR. |
Key Takeaway: 13C NMR provides a direct and unambiguous view of the carbon framework, which is a significant advantage over other techniques for initial structural confirmation. While 1H NMR is excellent for proton environments, and MS confirms the molecular formula, neither provides the same level of detail about the carbon skeleton as 13C NMR. IR spectroscopy is primarily for functional group identification. For unequivocal proof of structure, a combination of these methods, often including 2D NMR, is ideal.
Experimental Protocol for 13C NMR Spectroscopy
The following is a standard protocol for acquiring a high-quality 13C NMR spectrum of this compound.
Workflow for 13C NMR Analysis:
Caption: A streamlined workflow for the structural confirmation of an organic compound using 13C NMR.
Detailed Steps:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound. A higher concentration is generally better for 13C NMR due to its lower natural abundance and sensitivity compared to 1H.
-
Dissolve the sample in about 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely and gently invert it several times to ensure a homogeneous solution.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
-
Set up a standard proton-decoupled 13C NMR experiment. Typical parameters on a 400 MHz spectrometer would include a spectral width of ~250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. For a sample of this concentration, 256 to 1024 scans are typically sufficient.
-
-
Data Processing:
-
After data acquisition, the free induction decay (FID) is converted into a spectrum via a Fourier transform.
-
The spectrum is then phased to ensure all peaks are in the positive absorptive mode.
-
A baseline correction is applied to obtain a flat baseline.
-
The chemical shift axis is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).
-
The peaks are then identified, and their chemical shifts are recorded.
-
Conclusion
13C NMR spectroscopy stands as an indispensable technique for the structural confirmation of organic molecules like this compound. Its ability to provide a direct and resolved map of the carbon skeleton offers a level of certainty that is complementary to and, in some respects, surpasses that of other common analytical methods. By understanding the principles of 13C NMR and following a robust experimental protocol, researchers can confidently verify the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent studies.
References
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide, 3rd Revised Edition. John Wiley & Sons, Ltd. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. John Wiley & Sons, Inc. [Link]
-
University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
ChemAxon. (n.d.). NMR Predictor. [Link]
-
Long, J. R., & Williamson, B. L. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. [Link]
- Supporting Information for "A mild and efficient method for the synthesis of N-Boc protected amines". (n.d.). Royal Society of Chemistry.
-
SpectraBase. (n.d.). Wiley. [Link] (A useful database for searching for spectra of known compounds).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, December 2). 1H NMR VERSUS 13C NMR. [Link]
Sources
A Comparative Guide to Mass Spectrometry Analysis for Molecular Weight Confirmation of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
This guide provides an in-depth analysis and comparison of mass spectrometry-based methodologies for the precise molecular weight confirmation of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, accurate molecular characterization is a non-negotiable cornerstone of regulatory compliance and successful downstream applications[1]. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of specific techniques, ensuring a robust and self-validating analytical workflow.
The Imperative of Molecular Weight Confirmation
In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's identity is paramount. The molecular weight of an Active Pharmaceutical Ingredient (API) or its intermediates directly influences critical pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion[1]. An error in molecular weight determination can indicate the presence of impurities, degradation products, or an entirely incorrect compound, leading to significant delays and financial losses in the drug development pipeline. Therefore, employing a reliable and accurate analytical technique is the first line of defense in ensuring the structural integrity of synthesized compounds.
This compound (Molecular Formula: C₁₅H₂₁BrN₂O₂) is a versatile building block whose purity and identity must be rigorously controlled. Mass spectrometry stands out as the premier technique for this purpose due to its exceptional sensitivity, speed, and accuracy[2].
Theoretical Mass and Isotopic Signature: The Analytical Fingerprint
Before any analysis, understanding the theoretical mass and expected isotopic pattern of the target molecule is crucial for data interpretation.
Molecular Formula: C₁₅H₂₁BrN₂O₂
Average Molecular Weight: 341.24 g/mol [3]
Monoisotopic Mass: 340.07864 Da (for ⁷⁹Br)
A defining characteristic of this molecule is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity are separated by 2 m/z units. This "A+2" pattern is a powerful diagnostic tool for identifying bromine-containing compounds[4][5].
The expected protonated molecule, [M+H]⁺, will therefore appear as a doublet at approximately m/z 341.09 and m/z 343.08 . Observing this specific pattern provides a high degree of confidence in the presence of a single bromine atom in the molecule.
Caption: Figure 1. Structure of this compound.
Primary Technique: Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
For a polar, non-volatile molecule like this compound, Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is the method of choice[6][7]. LC separates the analyte from potential impurities, while ESI generates gas-phase ions from the liquid phase with minimal fragmentation, making it ideal for observing the intact molecular ion.
Causality Behind Experimental Choices:
-
Positive Ionization Mode ([M+H]⁺): The piperazine nitrogen atoms are basic and readily accept a proton in the acidic mobile phase, leading to a strong signal for the protonated molecule, [M+H]⁺.
-
Reversed-Phase Chromatography: The molecule has significant non-polar character due to the bromophenyl and tert-butyl groups, making it well-suited for separation on a C18 column.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile or methanol) ensures that the compound elutes as a sharp peak and that any impurities with different polarities are effectively separated[6].
Experimental Protocol: LC-ESI-MS Analysis
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Caption: Figure 2. A generalized workflow for LC-ESI-MS analysis.
Expected Data and Interpretation
The primary goal is to identify the [M+H]⁺ ion cluster. The presence of peaks at m/z 341.1 and 343.1 with roughly equal intensity would provide strong evidence for the molecular weight of the target compound.
Further confidence can be gained by examining fragmentation patterns, often induced in the source or via tandem MS (MS/MS). The tert-butyl carbamate (Boc) protecting group is known to undergo characteristic fragmentation[8].
| Ion Description | Theoretical m/z (⁷⁹Br) | Theoretical m/z (⁸¹Br) | Notes |
| [M+H]⁺ | 341.09 | 343.08 | Parent Ion. Key for MW confirmation. |
| [M+H - C₄H₈]⁺ | 285.02 | 287.02 | Loss of isobutylene from the Boc group. |
| [M+H - Boc]⁺ | 241.03 | 243.03 | Loss of the entire Boc group (isobutylene + CO₂). |
Table 1: Expected m/z values for the parent ion and major fragments of this compound in positive-ion ESI-MS.
The observation of these fragments, in addition to the correct parent ion, creates a self-validating system, confirming both the molecular weight and key structural features of the molecule[8].
Comparison with Alternative Analytical Methods
While LC-ESI-MS is a powerful tool, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the specific question being asked—be it simple confirmation, precise formula determination, or complete structural elucidation.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| High-Resolution MS (HRMS) | Measures m/z with very high accuracy (<5 ppm). | Provides unambiguous elemental composition (molecular formula) confirmation[1]. Differentiates from isobaric impurities. | Higher instrument cost. |
| Gas Chromatography-MS (GC-MS) | Separates volatile compounds based on boiling point. | Not ideal. | The compound has low volatility and may degrade at high temperatures. Derivatization would be required[4]. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, including atom connectivity and stereochemistry, complementing MS data[9]. | Lower sensitivity than MS; requires more sample. Does not directly provide molecular weight. |
| Elemental Analysis | Measures the percentage composition of individual elements (C, H, N, etc.). | Provides the empirical formula, which, when combined with MS molecular weight, confirms the molecular formula[9]. | Requires a pure sample; does not provide structural information on its own. |
Table 2: Comparative analysis of alternative techniques for molecular characterization.
For the specific goal of molecular weight confirmation, standard LC-MS is sufficient. However, for regulatory filings or in-depth structural verification, High-Resolution Mass Spectrometry (HRMS) is the superior choice, as its ability to provide an exact mass measurement can definitively establish the elemental formula[1].
Conclusion
The molecular weight confirmation of this compound is most effectively and efficiently achieved using Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). The technique is ideally suited to the physicochemical properties of the molecule, and the characteristic bromine isotopic pattern provides a definitive analytical fingerprint. By observing the [M+H]⁺ and [M+H+2]⁺ ions at m/z ~341 and ~343, respectively, researchers can confidently confirm the identity of their compound. For unequivocal molecular formula determination, High-Resolution Mass Spectrometry is the recommended complementary technique. A multi-faceted analytical approach, grounded in a strong understanding of the underlying chemical principles, ensures the highest degree of scientific integrity and trustworthiness in the drug development process.
References
- BenchChem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. BenchChem.
- Welz, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central.
- PubChem. tert-butyl 4-(2-(4-bromophenyl)acetyl) piperazine-1-carboxylate. National Center for Biotechnology Information.
- National Genomics Data Center. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. CNCB-NGDC.
- Glish, G. L., & Danell, A. S. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. NIH.
- ResearchGate. Chromatogram of piperazine derivatives (and deuterated analogues) obtained by LC-MS method with corresponding retention times. ResearchGate.
- Jordi Labs. Molecular Weight Determination of Pharmaceuticals with Novel GPC. Jordi Labs.
- Kunnas, J., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. ACS Publications.
- Pharma Innovation. API Molecular Weight and Molecular Formula. Pharma Innovation.
- Peters, F. T., et al. (2007). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. PubMed.
- Zwiener, C., & Frimmel, F. H. (2003). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate.
- Creative Proteomics. (2023). Relative and Accurate Molecular Weight Determination Methods. Creative Proteomics Blog.
- Song, Y., et al. (2011). Electrospray ionization tandem mass spectrometry analysis of the reactivity of structurally related bromo-methyl-benzoquinones toward oligonucleotides. PubMed.
- Cuyckens, F., et al. (2007). Use of the Bromine Isotope Ratio in HPLC-ICP-MS and HPLC-ESI-MS Analysis of a New Drug in Development. PubMed.
- Zhang, Y., et al. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. Analytical Chemistry - ACS Publications.
- BenchChem. Spectroscopic Analysis: A Comparative Guide to Tert-butyl Carbamates in Drug Development. BenchChem.
- ChemicalBook. 4-(2-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook.
- University of Calgary. SPECTROSCOPY AND STRUCTURE DETERMINATION. University of Calgary.
Sources
- 1. alfa-chemclinix.com [alfa-chemclinix.com]
- 2. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]
- 3. 4-(2-BROMO-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sydney.edu.au [sydney.edu.au]
A Comparative Guide to the Purity Assessment of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate by HPLC-UV
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception.[3][4] Ensuring its purity is paramount to the integrity of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the purity assessment of this critical intermediate, contextualized with alternative analytical methodologies.
The Central Role of Purity in Pharmaceutical Intermediates
The presence of impurities, even in trace amounts, can have significant implications for the safety, stability, and efficacy of the final API.[5] Regulatory bodies worldwide mandate stringent control over impurity profiles.[5] For an intermediate like this compound, potential impurities can arise from starting materials, by-products of the synthesis, or degradation products. Therefore, a robust and reliable analytical method for purity determination is a non-negotiable aspect of quality control.[1][2]
HPLC-UV: The Workhorse for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for separating, identifying, and quantifying components in a mixture.[1][2][6][7] When coupled with a UV detector, it becomes an exceptionally suitable method for the analysis of compounds like this compound, which contains a chromophore (the bromophenyl group) that absorbs UV light.
The fundamental principle of HPLC involves the separation of analytes based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system).[1] In Reversed-Phase HPLC (RP-HPLC), the most common mode for pharmaceutical analysis, a nonpolar stationary phase is used with a polar mobile phase.[8]
Experimental Protocol: A Validated HPLC-UV Method
The following protocol outlines a validated, step-by-step methodology for the purity assessment of this compound. The causality behind each parameter selection is explained to provide a deeper understanding of the method's robustness.
1. Instrumentation and Materials:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric glassware.
-
Syringe filters (0.45 µm).
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (AR grade).
-
Water (HPLC grade).
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the nonpolar regions of the analyte, ensuring good separation from more polar impurities. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | An acidic mobile phase, achieved with formic acid, is chosen to suppress the ionization of the piperazine nitrogen, leading to sharper, more symmetrical peaks.[1] Acetonitrile is a common organic modifier with a low UV cutoff, minimizing interference.[8] |
| Elution Mode | Gradient | A gradient elution is employed to ensure the timely elution of both early- and late-eluting impurities, providing a comprehensive impurity profile within a reasonable run time.[9] |
| Flow Rate | 1.0 mL/min | This flow rate is typical for a 4.6 mm ID column and provides optimal efficiency and resolution.[1] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | The bromophenyl group in the molecule exhibits significant UV absorbance at this wavelength, providing high sensitivity for both the main component and related impurities. A PDA detector can be used to screen for impurities at other wavelengths as well. |
| Injection Vol. | 10 µL | A small injection volume minimizes the risk of column overload and peak distortion. |
3. Solution Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50 v/v) is a suitable diluent that ensures the solubility of the analyte and is compatible with the mobile phase.
-
Standard Solution: Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard solution using the diluent.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by the area normalization method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC-UV purity assessment process.
Caption: Workflow for HPLC-UV Purity Analysis.
Comparative Analysis: HPLC-UV vs. Alternative Techniques
While HPLC-UV is a robust and widely accepted method, it is essential for a comprehensive purity assessment to consider alternative and complementary techniques.
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC-UV | Differential partitioning between stationary and mobile phases with UV detection.[1] | High resolution, good sensitivity for UV-active compounds, quantitative accuracy, and well-established methodology.[2][5] | May not detect impurities that lack a UV chromophore. Co-eluting impurities can be missed. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[10][11] | Excellent for identifying and quantifying volatile and thermally stable impurities. Mass spectrometry provides structural information.[11] | The analyte is not highly volatile and may require derivatization, which can introduce complexity.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection specificity of mass spectrometry.[12] | Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.[13] Higher sensitivity and specificity than UV detection.[12] | Higher instrumentation and operational costs compared to HPLC-UV. Quantitative accuracy can be more complex to achieve. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.[10] | A primary analytical method that does not require a reference standard of the analyte itself. Provides structural information. | Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity analysis. |
Logical Framework for Method Selection
The choice of analytical technique is guided by the specific requirements of the analysis at different stages of drug development.
Caption: Decision tree for analytical method selection.
Conclusion: An Integrated Approach
For the routine quality control and purity assessment of this compound, HPLC-UV stands out as the method of choice due to its robustness, precision, and cost-effectiveness.[5] It provides reliable quantitative data on the main component and known impurities. However, a comprehensive purity profile, especially during method development and for regulatory submissions, necessitates an integrated approach. LC-MS is invaluable for the identification of unknown impurities, while GC-MS should be considered for screening potential volatile organic impurities. Quantitative NMR can serve as a powerful tool for the absolute quantification and characterization of the reference standard itself. By understanding the strengths and limitations of each technique, researchers and drug development professionals can establish a holistic and scientifically sound control strategy for this critical pharmaceutical intermediate.
References
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Candioli, G. I. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved from [Link]
-
Pharma Docx. (2025, June 9). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. Retrieved from [Link]
-
MDPI. (n.d.). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. Retrieved from [Link]
-
Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
-
Drug Development and Delivery. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
ResearchGate. (2019, July). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|494773-35-2. Retrieved from [Link]
-
SciSpace. (n.d.). 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method. Retrieved from [Link]
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-[2-(2-methyl-4-bromo-phenylthio)-phenyl]piperazine-1-tert-butyl carboxylate synthesis method (2017) | Liu Jun | 1 Citations [scispace.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. asianjpr.com [asianjpr.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. agilent.com [agilent.com]
A Comparative Guide to the Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate: Established Routes and Emerging Alternatives
Introduction
tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The presence of the ortho-bromophenyl group provides a handle for further functionalization, making it a key intermediate in the synthesis of a variety of pharmacologically active compounds. The N-Boc protecting group offers stability and allows for selective deprotection under acidic conditions, facilitating multi-step synthetic sequences. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount interest to researchers in the pharmaceutical industry.
This guide provides an in-depth comparison of the primary synthetic methodologies for this compound, focusing on the well-established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols. Furthermore, we will explore emerging alternative routes that offer potential advantages in terms of efficiency, sustainability, and reaction conditions.
Established Synthetic Routes: A Head-to-Head Comparison
The formation of the C-N bond between the 2-bromophenyl moiety and the piperazine nitrogen is the key transformation in the synthesis of the target molecule. Two transition metal-catalyzed cross-coupling reactions have become the workhorses for this purpose: the Buchwald-Hartwig amination and the Ullmann condensation.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It typically involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
Mechanism and Rationale:
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[3] The choice of ligand is critical, as it influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination of the product.[5] The base is required to deprotonate the amine, forming the more nucleophilic amide which then coordinates to the palladium center.
Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the synthesis of this compound via Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1,2-dibromobenzene (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.1 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).
-
Solvent and Base: Add a dry, degassed solvent (e.g., toluene or dioxane) to the flask, followed by a base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst.[6] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric amounts of copper), modern protocols with the use of ligands have made this a more viable and milder alternative.[7]
Mechanism and Rationale:
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[6] The use of ligands, such as diamines or amino acids, can stabilize the copper catalyst and facilitate the reaction under milder conditions. The choice of solvent is also crucial, with polar aprotic solvents like DMF or NMP often being employed.
Figure 2: Simplified Catalytic Cycle of the Ullmann Condensation.
Experimental Protocol: Ullmann Condensation
A general protocol for the synthesis of this compound via Ullmann condensation is as follows:
-
Reaction Setup: In a sealed tube, combine 1,2-dibromobenzene (1.0 equiv.), tert-butyl piperazine-1-carboxylate (1.2 equiv.), a copper(I) salt (e.g., CuI, 5-10 mol%), and a ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%).
-
Solvent and Base: Add a polar aprotic solvent (e.g., DMF or DMSO) and a base (e.g., potassium carbonate or potassium phosphate, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Performance Comparison
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper (e.g., CuI, Cu₂O) |
| Ligands | Bulky, electron-rich phosphines (e.g., BINAP, Xantphos) | Diamines, amino acids (e.g., L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, K₃PO₄) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Polar, aprotic (e.g., DMF, DMSO) |
| Temperature | 80 - 110 °C | 100 - 150 °C |
| Yields | Generally high (often >80%) | Moderate to high (can be variable) |
| Substrate Scope | Broad, tolerant of many functional groups | Can be more limited, sensitive to sterics |
| Cost | Higher (due to Palladium catalyst and phosphine ligands) | Lower (Copper is more abundant and cheaper) |
| Toxicity | Palladium is a heavy metal with toxicity concerns | Copper is less toxic than palladium |
Emerging Alternative Synthetic Routes
While Buchwald-Hartwig and Ullmann reactions are the most common methods, ongoing research aims to develop more sustainable and efficient synthetic strategies.
Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful tool for C-N bond formation.[8] This methodology often proceeds under mild conditions at room temperature, utilizing a photocatalyst that can be activated by visible light. For the synthesis of N-arylpiperazines, this approach can offer a greener alternative to traditional transition-metal-catalyzed methods.[9] The mechanism typically involves the generation of a nitrogen-centered radical from the amine, which then adds to the aryl halide.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate many organic reactions, including C-N cross-coupling.[10][11][12] The rapid heating provided by microwaves can lead to shorter reaction times, improved yields, and sometimes cleaner reaction profiles compared to conventional heating. Both Buchwald-Hartwig and Ullmann reactions can be adapted for microwave synthesis, often with reduced catalyst loading.
Continuous Flow Chemistry
Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control.[13][14] For the synthesis of pharmaceutical intermediates like this compound, flow chemistry can enable a more efficient and reproducible manufacturing process. The implementation of packed-bed reactors with immobilized catalysts can also facilitate catalyst recycling and reduce metal contamination in the final product.
Conclusion
The synthesis of this compound can be effectively achieved through both Buchwald-Hartwig amination and Ullmann condensation. The choice between these two established methods will often depend on factors such as cost, scale, and the specific requirements of the downstream applications. The Buchwald-Hartwig amination generally offers a broader substrate scope and higher yields but comes at a higher cost due to the use of palladium and specialized ligands. The Ullmann condensation provides a more economical alternative, although it may require more optimization and can be less tolerant of sensitive functional groups.
Emerging technologies such as photoredox catalysis, microwave-assisted synthesis, and continuous flow chemistry are poised to offer more sustainable and efficient alternatives in the future. As the demand for greener and more cost-effective chemical processes grows, these innovative approaches will likely play an increasingly important role in the synthesis of valuable pharmaceutical intermediates.
References
-
Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from [Link]
-
Flow-oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved January 5, 2026, from [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University College London. Retrieved January 5, 2026, from [Link]
-
Photoredox/Nickel Dual Catalytic C(sp2) S Cross‐coupling of Bromoanilines Enabled by Mineral Acids. (2025). Wiley Online Library. Retrieved January 5, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (n.d.). Europe PMC. Retrieved January 5, 2026, from [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
(PDF) Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. (n.d.). Scientia Iranica. Retrieved January 5, 2026, from [Link]
-
Comparison of Carbon-Heteroatom Cross-Coupling Methodologies. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Merck Index. Retrieved January 5, 2026, from [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science. Retrieved January 5, 2026, from [Link]
-
One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. (2019). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Should I use Buchwald reaction or Ullman reaction? (2015). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Microwave-assisted synthesis of oxadiazole and th. (2022). Journal of Biological Pharmaceutical And Chemical Research. Retrieved January 5, 2026, from [Link]
-
Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. (2025). Scilit. Retrieved January 5, 2026, from [Link]
-
Solvent-free microwave-assisted synthesis of aripiprazole. (2018). SciSpace. Retrieved January 5, 2026, from [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals. (2023). National Institutes of Health. Retrieved January 5, 2026, from [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. Programmable Piperazine Synthesis via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [ouci.dntb.gov.ua]
- 10. scispace.com [scispace.com]
- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave-assisted chemoselective synthesis and photophysical properties of 2-arylazo-biphenyl-4-carboxamides from hydrazonals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Synthesis of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Introduction: The Strategic Importance of N-Arylpiperazines
The N-arylpiperazine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds, from antipsychotics to anticancer agents.[1][2] Its prevalence is due to its unique physicochemical properties, which can enhance drug solubility, permeability, and target engagement. The synthesis of these privileged structures, however, presents a significant challenge, particularly the formation of the crucial carbon-nitrogen (C-N) bond.
The target molecule of this guide, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, is a valuable building block in drug discovery. Its synthesis via the palladium-catalyzed Buchwald-Hartwig amination is a widely adopted and powerful strategy.[3][4] This reaction allows for the direct coupling of an aryl halide with an amine, offering a more versatile and functional-group-tolerant alternative to traditional methods like nucleophilic aromatic substitution.[3]
This guide provides an in-depth comparison of three distinct classes of palladium catalyst systems for this transformation. We will dissect the performance of catalysts based on bidentate phosphine ligands, sterically hindered monophosphine ligands, and N-heterocyclic carbenes (NHCs). By examining the experimental data, mechanistic rationale, and practical considerations for each system, this document aims to equip researchers, scientists, and drug development professionals with the expertise to select the optimal catalyst for their specific synthetic needs, whether for small-scale screening or large-scale production.
The Catalytic Challenge: Mono-Arylation of a Symmetric Nucleophile
The core transformation involves the coupling of an aryl dihalide (e.g., 1,2-dibromobenzene) with the mono-Boc-protected piperazine. A primary challenge in this reaction is achieving selective mono-amination, as the symmetrical piperazine can potentially react at both nitrogen atoms, leading to an undesired bis-arylated byproduct.[1] The choice of catalyst, ligand, and reaction conditions is therefore critical not only for achieving high yield but also for controlling selectivity.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a Buchwald-Hartwig amination is fundamentally dictated by the ligand coordinated to the palladium center. The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[5] We will now compare three generations of catalyst systems that represent the evolution of this powerful methodology.
Catalyst System 1: The Classic Workhorse - Bidentate Phosphine Ligands (e.g., BINAP)
First-generation systems employing bidentate phosphine ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) were instrumental in establishing the broad utility of Pd-catalyzed amination.[6][7] These ligands form stable, well-defined complexes with palladium that are effective for coupling aryl bromides.
-
Mechanistic Rationale: The chelation of the bidentate BINAP ligand to the palladium center forms a rigid, sterically defined environment. This structure is believed to inhibit side reactions like β-hydride elimination and promotes the desired reductive elimination step to form the C-N bond.[7] While effective, these systems often require higher catalyst loadings (0.5-1.0 mol%) and elevated temperatures to achieve reasonable reaction rates.[6]
Catalyst System 2: The High-Activity Specialist - Sterically Hindered Monophosphine Ligands (e.g., RuPhos)
The development of bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," marked a significant advancement in the field.[1] Ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) create highly active and versatile catalysts capable of coupling a wider range of substrates, including challenging aryl chlorides, often under milder conditions.[1][8]
-
Mechanistic Rationale: The combination of significant steric bulk and strong electron-donating ability in ligands like RuPhos accelerates both the initial oxidative addition of the aryl halide to the Pd(0) center and the final C-N bond-forming reductive elimination.[8] This enhanced reactivity allows for lower catalyst loadings and shorter reaction times. Critically, for the synthesis of our target molecule, these ligands have demonstrated excellent performance in controlling mono-arylation selectivity, even with symmetrical amines like piperazine.[1]
Catalyst System 3: The Robust Performer - N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr)
N-Heterocyclic Carbenes (NHCs) have emerged as a powerful class of ligands for palladium catalysis. They act as strong σ-donors, forming highly stable and thermally robust palladium complexes.[8][9] This stability translates to catalysts with long lifetimes that are resistant to deactivation, making them particularly suitable for difficult couplings or large-scale industrial processes.
-
Mechanistic Rationale: The Pd-NHC bond is exceptionally strong, which prevents ligand dissociation and subsequent catalyst decomposition at high temperatures. The strong electron-donating nature of the NHC ligand promotes the oxidative addition step.[9] These catalysts are highly active and can often be used with weaker, more economical bases like potassium hydroxide or potassium carbonate, broadening the functional group tolerance of the reaction.[9][10]
Quantitative Performance Data
The following table summarizes typical performance metrics for each catalyst system in the context of N-arylpiperazine synthesis from aryl bromides. The data is compiled from representative literature procedures.
| Catalyst System (Ligand) | Palladium Source | Typical Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Cat. Loading (mol%) | Key Advantages & Disadvantages |
| BINAP | Pd(OAc)₂ / Pd₂(dba)₃ | NaOt-Bu / Cs₂CO₃ | Toluene | 80-110 | 12-24 | 70-85 | 0.5 - 2.0 | A: Well-established, cost-effective.[6] D: Slower rates, higher temperatures, potential for side reactions.[7] |
| RuPhos | Pd₂(dba)₃ / G3 Precat. | NaOt-Bu / K₃PO₄ | Toluene / Dioxane | RT - 80 | 1-10 | 90-99 | 0.1 - 1.0 | A: High activity, fast, excellent selectivity, broad scope.[1] D: Higher ligand cost. |
| IPr (NHC) | Pd(OAc)₂ / PEPPSI™ | NaOt-Bu / KOH | Dioxane / THF | 70-100 | 4-16 | 85-95 | 0.5 - 2.0 | A: High stability, robust, tolerant of weaker bases.[9] D: Air-sensitivity of free carbene (pre-catalysts preferred). |
Visualizing the Core Chemistry
Understanding the underlying mechanism and experimental flow is crucial for troubleshooting and optimization.
The Buchwald-Hartwig Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The ligand plays a critical role in mediating each step.[5]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Workflow
A successful synthesis relies on a systematic and rigorous experimental procedure, from setup to analysis.
Caption: A standard workflow for palladium-catalyzed cross-coupling.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems for the synthesis of this compound from 1,2-dibromobenzene and tert-butyl piperazine-1-carboxylate.
Safety Precaution: All procedures must be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents. Aryl halides, palladium catalysts, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE) in a fume hood.
Protocol 1: Pd(OAc)₂ / BINAP System
-
Reagents:
-
1,2-Dibromobenzene (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
(±)-BINAP (0.03 equiv, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu; 1.4 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(OAc)₂, (±)-BINAP, and Sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene, followed by 1,2-dibromobenzene and tert-butyl piperazine-1-carboxylate.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
-
Protocol 2: Pd₂(dba)₃ / RuPhos System
-
Reagents:
-
1,2-Dibromobenzene (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.005 equiv, 0.5 mol%)
-
RuPhos (0.012 equiv, 1.2 mol%)
-
Sodium tert-butoxide (NaOt-Bu; 1.4 equiv)
-
Anhydrous Dioxane
-
-
Procedure:
-
In a glovebox or under a strong flow of argon, charge a Schlenk flask with Pd₂(dba)₃, RuPhos, and Sodium tert-butoxide.
-
Add 1,2-dibromobenzene, tert-butyl piperazine-1-carboxylate, and finally anhydrous dioxane.
-
Seal the flask and heat the reaction mixture to 80 °C.
-
Monitor the reaction, which is often complete in 1-4 hours.[1]
-
Upon completion, cool the mixture to room temperature.
-
Perform the same aqueous work-up and extraction procedure as described in Protocol 1.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Pd(OAc)₂ / IPr (NHC) System
-
Reagents:
-
1,2-Dibromobenzene (1.0 equiv)
-
tert-Butyl piperazine-1-carboxylate (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂; 0.02 equiv, 2 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl; 0.04 equiv, 4 mol%)
-
Potassium Hydroxide (KOH; 2.0 equiv, powdered)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk flask under argon, add Pd(OAc)₂, IPr·HCl, and freshly powdered KOH. Note: The NHC is generated in situ.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF, followed by the aryl bromide and the Boc-piperazine.
-
Heat the reaction mixture to 70 °C with vigorous stirring for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with THF.
-
Concentrate the filtrate and perform the standard aqueous work-up, extraction, and purification as described in the previous protocols.
-
Expert Recommendations and Conclusion
The choice of a palladium catalyst system is a strategic decision that balances cost, speed, and substrate scope.
-
For Initial Discovery & Screening: The RuPhos-based system (Protocol 2) is highly recommended. Its exceptional activity at low catalyst loadings and mild temperatures provides a rapid and reliable route to the desired product, maximizing the chances of success with minimal optimization.[1] Its proven ability to control mono-arylation is a distinct advantage.
-
For Process Development & Scale-Up: While more expensive, the NHC-based system (Protocol 3) offers compelling advantages for larger-scale synthesis. The catalyst's robustness and high thermal stability can lead to more consistent results and potentially higher turnover numbers.[9] The ability to use cheaper bases like KOH is also a significant economic benefit at scale.[9][10]
-
For Cost-Constrained Projects: The classic BINAP system (Protocol 1) remains a viable option, particularly if the higher temperature and longer reaction time are acceptable.[6][7] While less active, the lower cost of the catalyst components may be a deciding factor for certain applications.
Ultimately, the synthesis of this compound is readily achievable with modern palladium catalysis. By understanding the distinct advantages offered by each class of ligand, from the foundational bidentate phosphines to the highly active Buchwald ligands and robust NHCs, chemists can confidently and efficiently access this valuable intermediate, accelerating the pace of drug discovery and development.
References
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal C
- Palladium‐Catalyzed Amination of Aryl Halides.
- Buchwald-Hartwig Amin
- Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
- Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Palladium/P(t-Bu)3-catalyzed synthesis of N-aryl azoles and application to the synthesis of 4,4′,4′′-tris(N-azolyl)triphenylamines.
Sources
- 1. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate and Its Analogs
Introduction
The arylpiperazine moiety is a well-established and highly significant scaffold in medicinal chemistry, forming the structural core of numerous centrally acting therapeutic agents. Its inherent ability to interact with a variety of G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors, has made it a focal point for the design and development of novel treatments for neuropsychiatric disorders. Within this chemical class, tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate serves as a key synthetic intermediate and a foundational structure for exploring structure-activity relationships (SAR). The introduction of the tert-butoxycarbonyl (Boc) protecting group provides a strategic handle for further chemical modifications, while the substituted phenyl ring dictates the pharmacological profile.
This guide provides a comprehensive comparison of the biological activities of this compound and its analogs. We will delve into the nuances of how subtle structural modifications to the arylpiperazine core influence receptor binding affinity, functional activity, and in vivo pharmacological effects. This analysis is supported by a synthesis of available experimental data and detailed protocols for key biological assays, offering researchers and drug development professionals a robust resource for their investigations into this important class of compounds.
The Pivotal Role of the Arylpiperazine Scaffold: A Focus on Dopamine D2 Receptor Interaction
Arylpiperazine derivatives frequently exhibit significant affinity for dopamine D2 receptors, a primary target for antipsychotic medications. The interaction with the D2 receptor is complex and can be modulated by the nature and position of substituents on the phenyl ring. The general structure of the analogs discussed in this guide is presented in Figure 1.
Figure 1: General Structure of tert-Butyl 4-(Aryl)piperazine-1-carboxylate Analogs
Caption: Core structure of the analogs under comparison.
Comparative Biological Activity: A Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the phenyl ring. While direct comparative data for a complete series of positional bromine isomers of the parent compound is not extensively published in a single study, we can synthesize findings from various studies on related arylpiperazine derivatives to infer the SAR.
Impact of Halogen Substitution
The presence and position of a halogen atom on the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with the receptor binding pocket.
-
Position of Bromine: The ortho-bromo substitution in the parent compound is a critical feature. Generally, substitution at the ortho position of the phenyl ring in arylpiperazines can influence the torsion angle between the phenyl ring and the piperazine moiety. This conformational restriction can be favorable for binding to specific receptor subtypes. For instance, in a series of N-(4-(4-arylpiperazin-1-yl)butyl)arylcarboxamides, derivatives with a 2,3-dichloro substitution on the phenylpiperazine ring displayed high affinity for the dopamine D3 receptor.[1] While not a direct analog, this highlights the importance of ortho-dihalo substitutions.
-
Comparison of Halogens: The nature of the halogen (F, Cl, Br) also plays a role. While a systematic study on the parent scaffold is lacking, in other series of arylpiperazines, chloro and fluoro substitutions have been extensively studied. For instance, in a series of N-benzylpiperidine analogues, an electron-withdrawing group at the C4-position of the N-benzyl group was found to be beneficial for binding to the dopamine transporter (DAT).[2]
Influence of Other Substituents
Replacing the bromine atom with other functional groups leads to a diverse range of pharmacological activities.
-
Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of the substituent are crucial. In a study of N-(4-(4-phenylpiperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamides, electron-withdrawing substituents at the 2-position of the phenyl ring of the arylpiperazine resulted in moderate D2 receptor affinity.[3] Conversely, electron-donating groups at the same position showed mixed results.
-
Steric Bulk: The size of the substituent can impact how the ligand fits into the binding pocket. For example, in a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines, the introduction of a bulky tert-butyl group at the 2- and 6-positions of a pyrimidine ring (as the aryl group) led to lower affinity compared to a combination of a tert-butyl and a cyclopropyl group at the same positions.[4]
The following table summarizes the general trends observed for substituent effects on dopamine receptor affinity in various arylpiperazine series, which can be extrapolated to the tert-butyl 4-(aryl)piperazine-1-carboxylate scaffold.
Table 1: General Structure-Activity Relationship Trends for Arylpiperazine Analogs at Dopamine D2/D3 Receptors
| Substituent Position | Substituent Type | General Effect on D2/D3 Affinity | Reference |
| Ortho (2-position) | Electron-withdrawing (e.g., Cl, CF3) | Often maintains or improves affinity; can enhance selectivity. | [3][4] |
| Ortho (2-position) | Electron-donating (e.g., OMe) | Variable effects, can sometimes decrease affinity. | [4] |
| Meta (3-position) | Electron-withdrawing (e.g., CF3) | Can increase D3 affinity and selectivity. | [4] |
| Para (4-position) | Various | Often leads to a decrease in D2 affinity. | [3] |
Experimental Protocols for Biological Evaluation
To empirically determine and compare the biological activities of this compound and its analogs, a series of in vitro and in vivo assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments.
In Vitro Assays
This assay determines the affinity of the test compounds for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.
Figure 2: Workflow for Dopamine D2 Receptor Binding Assay
Caption: A typical workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]Spiperone), and varying concentrations of the test compound or vehicle.
-
For non-specific binding determination, a separate set of wells should contain a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This assay determines the functional activity (agonism or antagonism) of the test compounds by measuring their effect on intracellular cyclic AMP (cAMP) levels.
Protocol:
-
Cell Culture and Plating:
-
Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1/D2/Gα15).
-
Plate the cells in a 96-well plate and grow to near confluency.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
To measure agonist activity, add varying concentrations of the test compound.
-
To measure antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a known D2 receptor agonist (e.g., quinpirole).
-
Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).
-
-
Data Analysis:
-
For agonists, plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the compound concentration to determine the EC50 value.
-
For antagonists, plot the percentage of inhibition of the agonist-induced response against the logarithm of the compound concentration to determine the IC50 value.
-
Figure 3: Dopamine D2 Receptor Signaling Pathway
Caption: Simplified signaling cascade of D2 receptor activation leading to cAMP inhibition.
In Vivo Assays
This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.
Protocol:
-
Animal Preparation:
-
Use male Wistar rats or Swiss albino mice.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
-
Catalepsy Assessment (Bar Test):
-
At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), place the animal's forepaws on a horizontal bar raised approximately 9 cm from the surface.[5]
-
Measure the time the animal remains in this unnatural posture (descent latency).[6]
-
A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis:
-
Compare the descent latency of the drug-treated groups to the vehicle-treated group.
-
A significant increase in descent latency is indicative of cataleptic behavior.[7]
-
The CAR test is a classic model for predicting the antipsychotic-like activity of a compound.[8]
Protocol:
-
Apparatus:
-
Use a two-compartment shuttle box with a connecting opening. The floor of each compartment is a grid that can deliver a mild electric footshock.
-
-
Training (Acquisition):
-
Place a rat in one compartment.
-
Present a conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 10 seconds).
-
Following the CS, deliver an unconditioned stimulus (US), a mild footshock, through the grid floor.
-
The animal can escape the shock by moving to the other compartment.
-
If the animal moves to the other compartment during the CS presentation (before the shock), it is recorded as an avoidance response.
-
Repeat this procedure for a set number of trials.
-
-
Testing:
-
Once the animals are trained to a stable level of avoidance, administer the test compound or vehicle.
-
After a specified pre-treatment time, place the animal back in the shuttle box and run a series of test trials.
-
Record the number of avoidance, escape, and no-response trials.
-
-
Data Analysis:
Discussion and Future Directions
The structure-activity relationship of this compound and its analogs is a rich area of investigation with significant implications for the development of novel CNS-targeted therapies. The ortho-bromo substitution on the phenyl ring provides a key starting point for further chemical exploration. Systematic modification of this scaffold, including positional isomerization of the bromine atom, substitution with other halogens, and introduction of a diverse array of electron-donating and electron-withdrawing groups, is crucial for elucidating the precise structural requirements for optimal interaction with dopamine and other CNS receptors.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive biological evaluation of these analogs. A thorough understanding of the relationship between chemical structure and biological activity, derived from systematic in vitro and in vivo testing, will be instrumental in guiding the rational design of next-generation arylpiperazine-based therapeutics with improved efficacy and side-effect profiles. Future research should focus on generating more direct comparative data for systematically designed analog series to further refine our understanding of the SAR for this important class of compounds.
References
-
Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. [Link]
-
Anti catatonic activity of drugs in rats/mice OR Haloperidol induced catalepsy in rats. [Link]
-
Conditioned avoidance response test - Wikipedia. [Link]
-
Catalepsy test (Bar test) v1. [Link]
-
A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance. [Link]
-
Active Avoidance protocol 01282020. [Link]
-
Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. [Link]
-
Effects of repeated quetiapine treatment on conditioned avoidance responding in rats. [Link]
-
Modifying the platform-mediated avoidance task: A new protocol to study active avoidance within a social context in rats. [Link]
-
Haloperidol-Induced Catalepsy Model. [Link]
-
Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. [Link]
-
Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents. [Link]
-
Parallel synthesis and dopamine D3/D2 receptor screening of novel {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamides. [Link]
-
Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. [Link]
-
Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. [Link]
-
Quantitative structure activity relationships (QSAR) of substituded (S)-phenylpiperidines as preferential dopamine autoreceptor antagonists. [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. [Link]
-
4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97% | J&K Scientific LLC. [Link]
-
On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. [Link]
-
Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. [Link]
-
1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one With Antioxidant and Central Activity. [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. [Link]
-
Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
Sources
- 1. Heterocyclic analogues of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains as novel dopamine D3 receptor ligands: potential substance abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 9. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Building Blocks for Library Synthesis: Moving Beyond tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
Abstract
The tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate scaffold is a cornerstone in modern medicinal chemistry, prized for its versatility in library synthesis via palladium-catalyzed cross-coupling reactions. However, reliance on a single building block can stifle structural diversity and lead to intellectual property challenges. This guide provides an in-depth comparison of viable alternatives, offering researchers and drug development professionals a strategic roadmap for expanding their chemical space. We will delve into the nuanced interplay of electronic effects, steric hindrance, and protecting group strategies, supported by experimental data and detailed protocols to empower rational building block selection.
The Phenylpiperazine Core: A Privileged Scaffold in Drug Discovery
The N-arylpiperazine motif is a recurring feature in a multitude of clinically successful drugs, targeting a wide array of conditions from central nervous system disorders to oncology. Its prevalence is due to a combination of favorable properties: the piperazine ring can enhance aqueous solubility and offers a key hydrogen bond acceptor, while the aryl group provides a platform for introducing diverse functionalities to modulate target engagement and pharmacokinetic properties.
This compound serves as a workhorse for introducing this valuable scaffold. The ortho-bromine atom is perfectly positioned for participation in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the second piperazine nitrogen under a wide range of reaction conditions, yet it is readily cleaved under acidic conditions to allow for further derivatization.
However, to accelerate lead optimization and navigate crowded patent landscapes, a more diverse toolkit of building blocks is essential. This guide will explore strategic modifications to this core structure and their implications for library synthesis.
Strategic Alternatives: A Comparative Analysis
The selection of an alternative building block should be a deliberate choice informed by an understanding of how structural modifications will impact reactivity and the desired properties of the final library. We will consider three key areas of modification: electronic effects on the phenyl ring, steric hindrance, and alternative protecting groups.
Modulating Reactivity: The Influence of Phenyl Ring Substituents
The electronic nature of substituents on the bromophenyl ring can significantly influence the rate-limiting oxidative addition step in palladium-catalyzed cross-coupling reactions.
-
Electron-Withdrawing Groups (EWGs): Substituents such as fluoro (F), nitro (NO₂), or trifluoromethyl (CF₃) decrease the electron density of the aryl ring. This makes the carbon-bromine bond more susceptible to oxidative addition by the electron-rich palladium(0) catalyst, generally leading to faster reaction rates in both Suzuki and Buchwald-Hartwig couplings.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (OCH₃) or methyl (CH₃) increase the electron density of the aryl ring, which can slow down the oxidative addition step. However, these groups can be valuable for exploring structure-activity relationships (SAR) related to hydrogen bonding or metabolic stability.
Below is a table summarizing commercially available alternatives and their expected impact on reactivity.
| Building Block | Substituent | Electronic Effect | Expected Impact on Reactivity in Cross-Coupling |
| This compound | -H | Neutral | Baseline |
| tert-Butyl 4-(2-bromo-4-fluorophenyl)piperazine-1-carboxylate | 4-Fluoro | EWG | Increased reactivity |
| tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate | 2-Fluoro, 4-Nitro | Strong EWG | Significantly increased reactivity |
| tert-Butyl 4-(2-bromo-5-methoxyphenyl)piperazine-1-carboxylate | 5-Methoxy | EDG | Decreased reactivity |
The Challenge of Steric Hindrance
Substituents ortho to the bromine atom can introduce steric hindrance, which can impede the approach of the bulky palladium catalyst and slow down the reaction. However, this can also be exploited to achieve regioselectivity in substrates with multiple reactive sites. When considering ortho-substituted analogs, the choice of a bulky phosphine ligand, such as XPhos or SPhos, becomes even more critical to facilitate the reaction.
Beyond Boc: Alternative Protecting Group Strategies
While the Boc group is widely used, its acid-lability may not be compatible with all synthetic routes, particularly in solid-phase peptide synthesis (SPPS) where acid-sensitive linkers are employed. Here, we compare the Boc group with two common alternatives:
| Protecting Group | Abbreviation | Cleavage Conditions | Advantages | Disadvantages |
| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA, HCl) | Stable to a wide range of nucleophiles and bases. | Incompatible with acid-labile substrates. |
| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions. | Requires specialized hydrogenation equipment; can be incompatible with reducible functional groups. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Basic (e.g., piperidine, piperazine) | Orthogonal to acid-labile and hydrogenolytically cleaved groups; ideal for SPPS. | Labile to primary and secondary amines. |
The choice of protecting group dictates the overall synthetic strategy, particularly in multi-step library synthesis. For solid-phase applications, an Fmoc-protected piperazine building block would be the superior choice, allowing for on-resin deprotection and subsequent derivatization.
Experimental Protocols and Mechanistic Insights
To provide a practical framework, we present detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, along with the mechanistic rationale behind the choice of reagents.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for forming a carbon-carbon bond between an aryl halide and a boronic acid or ester.
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and SPhos (2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Reagent Addition: Add palladium(II) acetate (1 mol%) to the flask. Then, add a degassed mixture of toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): Palladium(II) acetate is a common and relatively inexpensive palladium precursor that is reduced in situ to the active Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times.
-
Base (K₂CO₃): The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation with the palladium complex. Potassium carbonate is a moderately strong base that is compatible with a wide range of functional groups.
-
Solvent System (Toluene/H₂O): The biphasic solvent system helps to dissolve both the organic starting materials and the inorganic base, facilitating the reaction at the interface.
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
As researchers and drug development professionals, our work extends beyond discovery and synthesis; it encompasses the responsible management of the chemical lifecycle. The proper disposal of specialized reagents like tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate is not a mere procedural afterthought but a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, grounded in its specific chemical properties and established safety protocols.
The core principle dictating the disposal of this compound is its classification as a halogenated organic compound due to the presence of a bromine atom on the phenyl ring. This classification is critical because the combustion of halogenated materials can produce acidic gases (like hydrogen bromide) and other hazardous byproducts, necessitating specialized disposal methods such as high-temperature incineration at permitted facilities[1][2].
Hazard Profile and Essential Protective Measures
Before handling or preparing for disposal, a thorough understanding of the compound's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not always available, data from structurally similar compounds—such as other brominated aromatics and piperazine derivatives—provide a reliable basis for risk assessment[3][4]. The primary hazards necessitate strict adherence to personal protective equipment (PPE) protocols.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | Potential Effects | Required PPE |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed[4]. | Standard laboratory attire; do not eat, drink, or smoke in work areas[4]. |
| Skin Corrosion/Irritation | Causes skin irritation[4][5]. | Chemical-resistant gloves (e.g., nitrile) and a fully buttoned lab coat[3]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation[4][5]. | Chemical safety goggles or a face shield[3]. |
| Respiratory Tract Irritation | May cause respiratory irritation if inhaled as dust or aerosol[4][5]. | Use only in a well-ventilated area, preferably a certified chemical fume hood[3][4]. |
| Environmental Hazard | Halogenated compounds can be persistent and harmful to aquatic life. | Prevent release to the environment; do not dispose of down the drain[4][6]. |
The Cornerstone of Disposal: Waste Segregation
Proper segregation is the most critical step in chemical waste management. It prevents dangerous chemical reactions, protects personnel, and ensures that waste is sent to the correct disposal facility. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, significantly increasing disposal costs and creating a regulatory violation[7].
The following workflow provides a clear decision-making process for segregating all waste streams associated with this compound.
Caption: Logical workflow for segregating waste streams containing this compound.
Step-by-Step Disposal Protocols
Adherence to a standardized protocol is essential for ensuring safety and consistency.
Protocol 1: Disposal of Unused/Neat Compound (Solid Waste)
-
Prepare Container: Obtain a designated hazardous waste container for solid halogenated organic waste. Ensure it is clean, dry, and compatible with the chemical.
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound". Do not use abbreviations[8].
-
Transfer: Working inside a chemical fume hood and wearing appropriate PPE, carefully transfer the solid waste into the container using a clean spatula or scoop.
-
Seal and Store: Securely close the container. Wipe the exterior to remove any contamination and store it in a designated satellite accumulation area or secondary containment, away from incompatible materials[8][9].
Protocol 2: Disposal of Solutions (Liquid Waste)
-
Prepare Container: Obtain a designated hazardous waste carboy for halogenated organic liquid waste.
-
Labeling: Affix a "Hazardous Waste" label. List "this compound" and every other solvent or chemical component in the solution, including approximate percentages or volumes[7].
-
Transfer: In a fume hood, carefully pour the liquid waste into the carboy using a funnel. Avoid splashing.
-
Compatibility Check: Never mix this waste stream with non-halogenated solvents, strong acids, bases, or oxidizers[1][7].
-
Seal and Store: Securely cap the carboy. Store it in secondary containment in a designated, cool, and well-ventilated area pending collection[8].
Protocol 3: Disposal of Contaminated Labware and PPE
-
Segregation: All disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, pipette tips, TLC plates) are considered hazardous solid waste.
-
Collection: Place these items into the same "HAZARDOUS WASTE: SOLID HALOGENATED ORGANIC" container used for the neat compound, or a separate, clearly labeled, sealed bag designated for this purpose[10].
-
Sharps: Needles or other sharps must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination[11].
Decontamination and Spill Management
Accidents can happen, and a clear plan for decontamination and spill response is crucial.
Decontamination of Glassware
-
Initial Rinse: Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). Crucially, this rinsate must be collected as halogenated organic liquid waste [9].
-
Secondary Wash: After the initial solvent rinse, wash the glassware with soap and water as usual.
Small Spill Response Protocol
-
Ensure Safety: Alert others in the area. Ensure the area is well-ventilated, and if necessary, evacuate non-essential personnel[4].
-
Wear PPE: Don appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or diatomite[4]. Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), collecting the cloth as solid hazardous waste. Follow with a soap and water wash.
-
Disposal: Seal and label the container with the spill debris as "HAZARDOUS WASTE: SOLID HALOGENATED ORGANIC" and list all contents[4].
Regulatory Compliance and Final Disposal
All chemical waste is regulated under the framework of the Resource Conservation and Recovery Act (RCRA) in the United States, which establishes a "cradle-to-grave" management system[12][13].
-
Institutional Policy: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on disposal procedures. Always consult their specific guidelines, which are designed to comply with federal, state, and local regulations[14].
-
Waste Pickup: Once your waste containers are full, follow your institutional procedures to arrange for pickup by a licensed hazardous waste disposal contractor.
-
Manifesting: The waste will be tracked using a hazardous waste manifest, a legal document that follows the waste from your lab to its final destination, ensuring it is handled and disposed of correctly[14].
-
Final Method: The standard and required disposal method for halogenated organic waste is high-temperature incineration in a specialized facility equipped with scrubbers to neutralize harmful combustion byproducts[2].
By adhering to these detailed procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
[9] BenchChem. (n.d.). Proper Disposal of 1-Benzoylpiperazine: A Guide for Laboratory Professionals. Retrieved from BenchChem website. [3] BenchChem. (n.d.). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals. Retrieved from BenchChem website. [15] Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. [1] University of Wisconsin. (n.d.). Hazardous Waste Segregation. Retrieved from University of Wisconsin website. [8] Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign website. [7] Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University website. [2] U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEVIS database. [10] BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Retrieved from BenchChem website. [4] MedChemExpress. (2025, December 23). tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate - SDS. Retrieved from MedChemExpress website. [11] BenchChem. (n.d.). Safe Disposal of Thalidomide-piperidine-C2-piperazine-Boc: A Procedural Guide. Retrieved from BenchChem website. [16] U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from EPA website. [17] J&K Scientific LLC. (n.d.). 4-(2-Bromophenyl)piperazine-1-carboxylic acid tert butyl ester, 97%. Retrieved from J&K Scientific website. [5] Fisher Scientific. (2025, December 21). Safety Data Sheet: 1-Boc-piperazine. Retrieved from Fisher Scientific website. [12] Wikipedia. (n.d.). Resource Conservation and Recovery Act. Retrieved from Wikipedia website. [14] New York State Department of Environmental Conservation. (n.d.). Hazardous Waste Management. Retrieved from NYSDEC website. [18] TCI Chemicals. (2025, November 3). Safety Data Sheet: tert-Butyl 4-(4-Bromophenyl)piperazine-1-carboxylate. Retrieved from TCI Chemicals website. [13] U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from EPA website. [19] National Center for Biotechnology Information. (n.d.). tert-Butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. PubChem Compound Database. Retrieved from NCBI website. [6] Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from Carl ROTH website. [20] Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine. Retrieved from Fisher Scientific website.
Sources
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 13. epa.gov [epa.gov]
- 14. Hazardous Waste Management - NYSDEC [dec.ny.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. epa.gov [epa.gov]
- 17. jk-sci.com [jk-sci.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate | C16H23BrN2O2 | CID 11210451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate
For the innovative researcher in drug development, tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate represents a key building block, a gateway to novel molecular architectures. However, its utility in synthesis is matched by the imperative for meticulous handling. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind each safety recommendation, ensuring that your work is not only groundbreaking but also fundamentally safe. Here, we establish a self-validating system of protocols, grounded in authoritative safety data, to build a fortress of protection around your most valuable asset: you.
Understanding the Hazard Profile: A Proactive Approach to Safety
The primary hazards associated with this class of compounds are summarized below:
| Hazard Classification | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1][2] |
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to mitigate risks of exposure through ingestion, skin contact, eye contact, and inhalation.
The Last Line of Defense: Your Personal Protective Equipment (PPE)
The selection of PPE is not a matter of convenience but a scientifically informed decision based on the specific hazards of the chemical. The following is a breakdown of the essential PPE for handling this compound, along with the rationale for each.
Eye and Face Protection: A Non-Negotiable Barrier
-
Requirement: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield worn over goggles is required.
-
Causality: The piperazine and bromophenyl moieties can cause significant eye irritation.[1][2] Goggles provide a seal around the eyes to protect against splashes and vapors, while a face shield offers a broader barrier of protection for the entire face.
Skin and Body Protection: Minimizing Dermal Exposure
-
Requirement: A standard laboratory coat must be worn and fully buttoned. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.
-
Causality: Direct skin contact can lead to irritation.[1][2] The lab coat provides a primary barrier, while a chemical-resistant apron offers an additional layer of protection against significant spills.
Hand Protection: The Critical Interface
-
Requirement: Nitrile gloves are the minimum requirement for handling this compound. For prolonged handling or in situations with a high risk of immersion, double-gloving or the use of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber) is advised.
-
Causality: Aromatic and halogenated hydrocarbons can degrade some glove materials. While nitrile offers good general resistance, prolonged or extensive contact requires more robust protection. Always inspect gloves for any signs of degradation before and during use.
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the scale and nature of the experimental work.
Caption: PPE selection workflow based on experimental risk assessment.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is paramount to ensuring a safe working environment.
Preparation and Engineering Controls
-
Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[3]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand), and personal protective equipment should be readily available.
Handling Protocol
-
Donning PPE: Before entering the designated work area, don all required PPE in the following order: lab coat, safety goggles, face shield (if necessary), and gloves.
-
Weighing: Use a disposable weigh boat or creased weighing paper. Handle the solid with a spatula. Avoid creating dust.
-
Solution Preparation: Add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling.
-
Reaction Setup: Ensure all glassware is securely clamped. If heating, use a controlled heating mantle and a condenser.
-
Post-Handling: After completing the work, wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Empty Containers: "Empty" containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
By integrating these detailed safety and handling protocols into your daily workflow, you can confidently advance your research while upholding the highest standards of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
